Product packaging for N'-(3-aminophenyl)ethanimidamide(Cat. No.:CAS No. 180001-65-4)

N'-(3-aminophenyl)ethanimidamide

Cat. No.: B062629
CAS No.: 180001-65-4
M. Wt: 149.19 g/mol
InChI Key: WTAJKZMXMUSPTI-UHFFFAOYSA-N
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Description

N'-(3-aminophenyl)ethanimidamide is a valuable chemical intermediate characterized by the presence of both a phenylenediamine moiety and an amidine functional group. This unique structure makes it a versatile building block in organic synthesis, particularly in the construction of nitrogen-containing heterocycles such as benzimidazoles and quinoxalines. These core structures are frequently explored in medicinal chemistry for the development of novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3 B062629 N'-(3-aminophenyl)ethanimidamide CAS No. 180001-65-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180001-65-4

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

N'-(3-aminophenyl)ethanimidamide

InChI

InChI=1S/C8H11N3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5H,10H2,1H3,(H2,9,11)

InChI Key

WTAJKZMXMUSPTI-UHFFFAOYSA-N

SMILES

CC(=NC1=CC=CC(=C1)N)N

Canonical SMILES

CC(=NC1=CC=CC(=C1)N)N

Synonyms

Ethanimidamide, N-(3-aminophenyl)- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to N'-(3-aminophenyl)ethanimidamide and its Closely Related Analogue N-(3-aminophenyl)acetamide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical guide addresses the chemical data, experimental protocols, and biological significance of N'-(3-aminophenyl)ethanimidamide. Initial investigations revealed a significant scarcity of publicly available data for this compound, including a registered CAS number, which suggests it is not a widely studied or commercially available compound.

However, a structurally similar and well-characterized compound, N-(3-aminophenyl)acetamide (CAS RN: 102-28-3), offers a valuable alternative for research and development professionals in drug discovery and materials science. This guide will focus on providing a comprehensive overview of N-(3-aminophenyl)acetamide, while also drawing structural comparisons to the originally requested molecule.

I. Chemical Data: N-(3-aminophenyl)acetamide

N-(3-aminophenyl)acetamide, also known as 3-aminoacetanilide or m-aminoacetanilide, is an aromatic amine and a derivative of acetanilide.[1][2] It serves as a versatile intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[2][3]

Table 1: Chemical Identifiers for N-(3-aminophenyl)acetamide

IdentifierValueReference(s)
CAS Number 102-28-3[1][2][4][5][6]
Molecular Formula C₈H₁₀N₂O[2][4][5]
IUPAC Name N-(3-aminophenyl)acetamide[1]
Synonyms 3-Aminoacetanilide, m-Aminoacetanilide, 3'-Acetamidoaniline, N-Acetyl-1,3-phenylenediamine[1][2]
PubChem CID 7604[1][4]
ChEMBL ID CHEMBL1606123[2][4]
EC Number 203-021-5[2][4][6]

Table 2: Physicochemical Properties of N-(3-aminophenyl)acetamide

PropertyValueReference(s)
Molecular Weight 150.18 g/mol [2][5]
Appearance Gray solid / light brown crystalline powder[2][6]
Melting Point 86-88 °C[2]
Boiling Point 388.9 °C at 760 mmHg[2]
Water Solubility 1-5 g/100 mL at 24 °C[2]
Density 1.203 g/cm³[2]
Flash Point 189 °C[2]
pKa 14.82 ± 0.70 (Predicted)[2]
LogP 1.88140[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

II. Experimental Protocols: Synthesis of N-(3-aminophenyl)acetamide

The primary synthetic route to N-(3-aminophenyl)acetamide involves the reduction of m-nitroacetanilide.[1] A common and effective method for this transformation is the Bechamp reduction, which utilizes iron filings in an acidic medium.

General Procedure for the Synthesis of N-(3-aminophenyl)acetamide:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add m-nitroacetanilide and a suitable solvent such as a mixture of water and ethanol.

  • Addition of Reducing Agent: Carefully add iron filings to the reaction mixture.

  • Acidification: Slowly add a catalytic amount of a dilute acid, such as hydrochloric acid or acetic acid, to initiate the reduction.

  • Reaction Monitoring: Heat the mixture to reflux and monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium carbonate, to precipitate the iron salts.

  • Extraction: Filter the mixture to remove the iron sludge. The filtrate is then extracted with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-(3-aminophenyl)acetamide.

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction & Purification cluster_end Final Product m-Nitroacetanilide m-Nitroacetanilide Reduction Reduction m-Nitroacetanilide->Reduction Iron Filings Iron Filings Iron Filings->Reduction Acid Catalyst Acid Catalyst Acid Catalyst->Reduction Neutralization Neutralization Reduction->Neutralization 1. Cool Filtration Filtration Neutralization->Filtration 2. Add Base Extraction Extraction Filtration->Extraction 3. Separate Purification Purification Extraction->Purification 4. Dry & Evaporate N-(3-aminophenyl)acetamide N-(3-aminophenyl)acetamide Purification->N-(3-aminophenyl)acetamide 5. Recrystallize

Synthesis workflow for N-(3-aminophenyl)acetamide.

III. Biological Activity and Applications

While specific biological activities and signaling pathways for N-(3-aminophenyl)acetamide are not extensively documented in the provided search results, its structural motifs are present in molecules with known biological relevance. Aromatic amines and acetamides are common pharmacophores found in a wide range of therapeutic agents.

The primary application of N-(3-aminophenyl)acetamide is as a synthetic intermediate. Its two amine functionalities, with differing reactivities, allow for selective chemical modifications, making it a valuable building block in the synthesis of:

  • Azo Dyes: The free amino group can be diazotized and coupled with other aromatic compounds to produce a variety of azo dyes.[1]

  • Pharmaceuticals: The structural core of N-(3-aminophenyl)acetamide is found in various drug candidates and biologically active molecules. Further chemical modifications can lead to compounds with desired pharmacological properties.

  • Heterocyclic Compounds: It serves as a precursor for the synthesis of more complex heterocyclic systems, which are of great interest in medicinal chemistry.

Logical_Relationships cluster_functional_groups Key Functional Groups cluster_reactivity Chemical Reactivity cluster_applications Potential Applications Start N-(3-aminophenyl)acetamide Aromatic_Ring Aromatic Ring Start->Aromatic_Ring Primary_Amine Primary Amine (-NH2) Start->Primary_Amine Acetamide_Group Acetamide (-NHCOCH3) Start->Acetamide_Group Cyclization Cyclization Reactions Aromatic_Ring->Cyclization Diazotization Diazotization of -NH2 Primary_Amine->Diazotization Alkylation Alkylation Primary_Amine->Alkylation Acylation Further Acylation Acetamide_Group->Acylation Azo_Dyes Azo Dye Synthesis Diazotization->Azo_Dyes Pharma_Scaffolds Pharmaceutical Scaffolds Acylation->Pharma_Scaffolds Alkylation->Pharma_Scaffolds Heterocycles Heterocycle Synthesis Cyclization->Heterocycles

Logical relationships of N-(3-aminophenyl)acetamide.

References

An In-depth Technical Guide to the Synthesis of N'-(3-aminophenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a viable synthetic pathway for N'-(3-aminophenyl)ethanimidamide, a valuable building block in medicinal chemistry and materials science. The described methodology is based on established chemical transformations, offering a practical route for the laboratory-scale preparation of this compound. This document includes detailed experimental protocols, tabulated quantitative data for each synthetic step, and a visual representation of the synthesis pathway.

Overview of the Synthetic Pathway

The synthesis of this compound is proposed as a three-step sequence starting from 3-nitroaniline. The pathway involves:

  • Acetylation of the amino group of 3-nitroaniline to yield N-(3-nitrophenyl)acetamide.

  • Reduction of the nitro group of N-(3-nitrophenyl)acetamide to afford N-(3-aminophenyl)acetamide.

  • Conversion of the acetamide functionality of N-(3-aminophenyl)acetamide into the desired ethanimidamide (amidine) to give the final product.

Each step is detailed in the subsequent sections with specific experimental procedures and expected outcomes.

Experimental Protocols and Data

Step 1: Synthesis of N-(3-nitrophenyl)acetamide

This initial step involves the protection of the amino group of 3-nitroaniline via acetylation. This is a crucial transformation to enable the subsequent selective reduction of the nitro group.

Reaction Scheme:

3-Nitroaniline + Acetic Anhydride → N-(3-nitrophenyl)acetamide

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-nitroaniline (1.0 eq) in glacial acetic acid.

  • To this solution, add acetic anhydride (1.1 eq) dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain this temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water with vigorous stirring.

  • The precipitated solid product, N-(3-nitrophenyl)acetamide, is collected by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum. Recrystallization from ethanol can be performed for further purification.

Quantitative Data:

ParameterValueReference
Starting Material3-NitroanilineCommercially Available
ReagentAcetic AnhydrideCommercially Available
SolventGlacial Acetic AcidCommercially Available
Reaction Time2 hours[1]
Yield~95%Estimated
Melting Point151-153 °C[2]
Molecular FormulaC₈H₈N₂O₃[3]
Molecular Weight180.16 g/mol [3]
Step 2: Synthesis of N-(3-aminophenyl)acetamide

The second step focuses on the selective reduction of the nitro group of N-(3-nitrophenyl)acetamide to an amino group, yielding the key intermediate N-(3-aminophenyl)acetamide. The Bechamp reduction, using iron in an acidic medium, is a classic and effective method for this transformation.[4]

Reaction Scheme:

N-(3-nitrophenyl)acetamide --(Fe, CH₃COOH)--> N-(3-aminophenyl)acetamide

Experimental Protocol:

  • To a stirred suspension of iron powder (3.0 eq) in a mixture of ethanol and water, add a catalytic amount of acetic acid.

  • Heat the mixture to reflux.

  • Add a solution of N-(3-nitrophenyl)acetamide (1.0 eq) in ethanol dropwise to the refluxing mixture.

  • Continue refluxing and monitor the reaction by TLC until the starting material is consumed.

  • After completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

  • Wash the celite pad with hot ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(3-aminophenyl)acetamide.

Quantitative Data:

ParameterValueReference
Starting MaterialN-(3-nitrophenyl)acetamideSynthesized in Step 1
ReagentIron powder, Acetic AcidCommercially Available
SolventEthanol, WaterCommercially Available
Yield~85%Estimated based on similar reductions
Melting Point86-88 °C[5]
Molecular FormulaC₈H₁₀N₂O[6]
Molecular Weight150.18 g/mol [6]
Step 3: Synthesis of this compound

The final step is the conversion of the amide group in N-(3-aminophenyl)acetamide to the corresponding amidine. This can be achieved by activating the amide followed by reaction with an amine source (ammonia in this case). A common method for this transformation involves the use of phosphorus pentachloride to form an imidoyl chloride intermediate, which then reacts with ammonia.[7] It is important to note that the primary amino group on the phenyl ring may also react, and thus, protection of this group might be necessary for higher yields, or careful control of reaction conditions is required. An alternative modern approach involves activation with trifluoromethanesulfonic anhydride and pyridine.[8]

Reaction Scheme (using PCl₅):

N-(3-aminophenyl)acetamide + PCl₅ → Imidoyl Chloride Intermediate Imidoyl Chloride Intermediate + 2 NH₃ → this compound + NH₄Cl

Experimental Protocol (Illustrative):

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-(3-aminophenyl)acetamide (1.0 eq) in a dry, non-polar solvent such as chloroform or dichloromethane.

  • Cool the solution in an ice bath.

  • Add phosphorus pentachloride (1.1 eq) portion-wise with vigorous stirring. The reaction is exothermic.

  • After the addition is complete, allow the reaction mixture to stir at room temperature until the formation of the imidoyl chloride is complete (monitored by IR spectroscopy, observing the disappearance of the amide C=O stretch).

  • In a separate flask, prepare a solution of ammonia in a dry solvent (e.g., by bubbling ammonia gas through cold, dry diethyl ether).

  • Slowly add the imidoyl chloride solution to the ammonia solution at low temperature.

  • Stir the reaction mixture for several hours at room temperature.

  • The reaction will form a precipitate of ammonium chloride. Filter off the solid.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValueReference
Starting MaterialN-(3-aminophenyl)acetamideSynthesized in Step 2
ReagentPhosphorus Pentachloride, AmmoniaCommercially Available
SolventChloroform/Dichloromethane, Diethyl EtherCommercially Available
YieldModerate to Good (highly dependent on conditions)[7]
Melting PointNot readily available-
Molecular FormulaC₈H₁₁N₃-
Molecular Weight149.19 g/mol -

Visualization of the Synthetic Pathway

The following diagram illustrates the logical flow of the synthesis of this compound.

Synthesis_Pathway Start 3-Nitroaniline Intermediate1 N-(3-nitrophenyl)acetamide Start->Intermediate1 Acetic Anhydride, Glacial Acetic Acid Intermediate2 N-(3-aminophenyl)acetamide Intermediate1->Intermediate2 Fe, CH₃COOH, EtOH/H₂O FinalProduct This compound Intermediate2->FinalProduct 1. PCl₅ 2. NH₃

Caption: Synthetic route to this compound.

Conclusion

This technical guide outlines a robust and logical three-step synthesis for this compound. The presented protocols are based on well-established organic chemistry reactions and provide a solid foundation for researchers to produce this compound in a laboratory setting. It is recommended that each step be optimized for scale and purity requirements. Appropriate safety precautions should be taken when handling all chemicals, particularly phosphorus pentachloride and ammonia. Further investigation into modern amidine synthesis methodologies may offer milder and more efficient alternatives for the final conversion step.

References

"N'-(3-aminophenyl)ethanimidamide" potential biological activities

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Potential Biological Activities of N'-(3-aminophenyl)ethanimidamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound this compound is not extensively studied in publicly available scientific literature. This guide, therefore, extrapolates its potential biological activities based on the known functions of structurally related compounds containing the 3-aminophenyl and ethanimidamide (acetamidine) moieties. The information presented herein is intended for research and exploratory purposes and should not be considered as established pharmacological data for this compound.

Executive Summary

This compound is a small molecule featuring a 3-aminophenyl group attached to an ethanimidamide (acetamidine) functional group. While direct biological data for this specific molecule is scarce, analysis of its structural components suggests a range of potential therapeutic applications. The 3-aminophenyl moiety is a common scaffold in medicinal chemistry, known to be a part of molecules with anticancer, antimicrobial, and enzyme-inhibiting properties. The amidine group, a strong base and a bioisostere of various functional groups, is also prevalent in pharmacologically active compounds, contributing to target binding and pharmacokinetic properties. This technical guide consolidates the potential biological activities of this compound by examining the established activities of its structural analogs, providing a foundation for future research and drug discovery efforts.

Potential Biological Activities

Based on the activities of structurally similar compounds, this compound is predicted to exhibit potential in several therapeutic areas.

Anticancer Activity

Derivatives of phenylacetamide and aminophenyl compounds have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of the aminophenyl group is a key feature in many anticancer agents.

Table 1: Cytotoxic Activity of Structurally Related Phenylacetamide and Aminophenyl Derivatives

Compound/Derivative ClassCell LineIC50 (µM)Reference
2-(4-Fluorophenyl)-N-(3-nitrophenyl)acetamidePC3 (Prostate Carcinoma)52[1][2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamidePC3 (Prostate Carcinoma)80[1][2]
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamideMCF-7 (Breast Cancer)100[1][2]
Phenylacetamide Derivative 3d MDA-MB-468 (Breast Cancer)0.6 ± 0.08[3][4]
Phenylacetamide Derivative 3d PC-12 (Pheochromocytoma)0.6 ± 0.08[3][4]
Phenylacetamide Derivative 3c MCF-7 (Breast Cancer)0.7 ± 0.08[3][4]
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine (C14 )MOLM-13 (AML)0.507[5][6]
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine (C14 )MV4-11 (AML)0.325[5][6]

The proposed anticancer mechanism for many of these analogs involves the induction of apoptosis.

Enzyme Inhibition

The aminophenyl and amidine moieties are present in various enzyme inhibitors, suggesting that this compound could target several key enzymes implicated in disease.

Table 2: Enzyme Inhibitory Activity of Structurally Related Aminophenyl and Amidine Derivatives

Compound/Derivative ClassTarget EnzymeIC50 (µM)Reference
3-(4-aminophenyl)-coumarin derivative 4m Acetylcholinesterase (AChE)0.091 ± 0.011[7]
3-(4-aminophenyl)-coumarin derivative 4k Butyrylcholinesterase (BuChE)0.559 ± 0.017[7]
4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamidesHistone Deacetylase 1 (HDAC1)< 1.0[8][9]
4-Amino-N-(4-aminophenyl)benzamide Analogs of SGI-1027DNA Methyltransferase (DNMT)-[10]
4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine (C14 )Fms-like tyrosine kinase 3 (FLT3)0.256[5][6]
Antimicrobial Activity

Amidine-containing compounds and aminophenyl derivatives have been reported to possess antibacterial and antifungal properties. The basicity of the amidine group can facilitate interactions with microbial cell membranes.

Table 3: Antimicrobial Activity of Structurally Related Compounds

Compound/Derivative ClassOrganismMIC (µg/mL)Reference
Bis(4-aminopyridinium) compounds (C10 and C12 chains)E. coli, S. aureus, S. typhimurium31.2 - 62.5[11]
Anti-inflammatory and Analgesic Activity

Certain amidine derivatives have been shown to possess anti-inflammatory and analgesic properties, suggesting a potential role for this compound in pain and inflammation modulation.[12]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound.

MTS Assay for Cell Viability and Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • 96-well plates

  • Test compound (this compound)

  • Cell culture medium

  • MTS reagent (containing PES)

  • Microplate reader (490 nm absorbance)

Protocol:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include wells with medium only as a background control and wells with untreated cells as a negative control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 20 µL of MTS solution to each well.

  • Incubate the plate for 1-4 hours at 37°C.

  • Record the absorbance at 490 nm using a microplate reader.[13][14][15]

  • Calculate cell viability as a percentage of the untreated control.

TUNEL Assay for Apoptosis Detection

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

Materials:

  • Cells treated with the test compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope

Protocol:

  • Culture and treat cells with the test compound on coverslips or in chamber slides.

  • Wash the cells with PBS.

  • Fix the cells with fixation solution for 30 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2 minutes on ice.

  • Wash the cells with PBS.

  • Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 1-2 hours in the dark.[16][17][18]

  • Wash the cells with PBS.

  • Mount the coverslips with a mounting medium containing a nuclear counterstain (e.g., DAPI).

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will show fluorescence.

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Cell lysate from treated and untreated cells

  • Assay buffer

  • Caspase-3 substrate (e.g., DEVD-pNA or DEVD-AMC)

  • Microplate reader (colorimetric or fluorometric)

Protocol:

  • Culture and treat cells with the test compound.

  • Lyse the cells using a suitable lysis buffer on ice.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add a specific amount of protein lysate (e.g., 50-200 µg) to each well.

  • Add assay buffer to each well.

  • Initiate the reaction by adding the caspase-3 substrate.[2][3][5]

  • Incubate the plate at 37°C for 1-2 hours.

  • Read the absorbance (for pNA substrate) at 405 nm or fluorescence (for AMC substrate) at the appropriate excitation/emission wavelengths.[19][20]

  • Calculate the fold increase in caspase-3 activity compared to the untreated control.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plate

  • Bacterial or fungal culture

  • Sterile broth medium (e.g., Mueller-Hinton broth)

  • Test compound

  • Incubator

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well plate.

  • Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).

  • Inoculate each well with the microbial suspension. Include a positive control (broth + microorganism, no compound) and a negative control (broth only).[21][22]

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[11][23]

Signaling Pathways and Mechanisms of Action

The potential biological activities of this compound may be mediated through various signaling pathways. The following diagrams illustrate some of these potential pathways based on the activities of its structural analogs.

Apoptosis Signaling Pathway

Many aminophenyl and phenylacetamide derivatives exert their anticancer effects by inducing apoptosis. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, converging on the activation of executioner caspases like caspase-3.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligands Death Ligands Death Receptors Death Receptors Death Ligands->Death Receptors Caspase-8 Caspase-8 Death Receptors->Caspase-8 Caspase-3 Caspase-3 Caspase-8->Caspase-3 activation Cellular Stress Cellular Stress Bcl-2 family Bcl-2 family Cellular Stress->Bcl-2 family Mitochondrion Mitochondrion Bcl-2 family->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Caspase-9 Caspase-9 Apaf-1->Caspase-9 Caspase-9->Caspase-3 activation Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: A simplified diagram of the intrinsic and extrinsic apoptosis pathways.

FLT3 Signaling Pathway

Some aminophenyl derivatives have been shown to inhibit Fms-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase often mutated in acute myeloid leukemia (AML). Inhibition of FLT3 can block downstream signaling pathways that promote cell proliferation and survival.

flt3_pathway cluster_downstream Downstream Signaling FLT3 Ligand FLT3 Ligand FLT3 Receptor FLT3 Receptor FLT3 Ligand->FLT3 Receptor activates PI3K/Akt PI3K/Akt FLT3 Receptor->PI3K/Akt RAS/MAPK RAS/MAPK FLT3 Receptor->RAS/MAPK STAT5 STAT5 FLT3 Receptor->STAT5 Compound N'-(3-aminophenyl) ethanimidamide (Potential Inhibitor) Compound->FLT3 Receptor inhibits Proliferation & Survival Proliferation & Survival PI3K/Akt->Proliferation & Survival RAS/MAPK->Proliferation & Survival STAT5->Proliferation & Survival

Caption: Potential inhibition of the FLT3 signaling pathway.

Experimental Workflow for Bioactivity Screening

The following diagram outlines a logical workflow for the initial screening of this compound for potential biological activities.

experimental_workflow Compound Synthesis\n & Purification Compound Synthesis & Purification Initial Cytotoxicity\nScreening (MTS Assay) Initial Cytotoxicity Screening (MTS Assay) Compound Synthesis\n & Purification->Initial Cytotoxicity\nScreening (MTS Assay) Active Active Initial Cytotoxicity\nScreening (MTS Assay)->Active IC50 < Threshold Inactive Inactive Initial Cytotoxicity\nScreening (MTS Assay)->Inactive IC50 > Threshold Mechanism of Action Studies Mechanism of Action - Apoptosis Assays - Enzyme Inhibition Assays Active->Mechanism of Action Studies Further Development Further Development Mechanism of Action Studies->Further Development

Caption: A logical workflow for primary bioactivity screening.

Conclusion and Future Directions

While this compound itself remains to be characterized, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for exploration appear to be in oncology, infectious diseases, and diseases involving dysregulated enzyme activity. The experimental protocols and pathway analyses presented in this guide offer a solid framework for initiating a comprehensive evaluation of this compound's biological activities. Future research should focus on the synthesis and purification of this compound, followed by a systematic screening using the assays outlined herein to validate these predicted activities and elucidate its specific mechanisms of action.

References

N'-(3-aminophenyl)ethanimidamide: A Technical Review of a Potential Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of N'-(3-aminophenyl)ethanimidamide, a molecule of interest within the broader class of biologically active aryl amidines. Due to the limited direct literature on this specific compound, this document focuses on its plausible synthesis, predicted properties based on related structures, and the well-documented biological significance of the aryl amidine functional group.

Introduction

This compound belongs to the family of N-substituted aryl amidines. The amidine functional group is a key pharmacophore found in numerous biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, antiparasitic, anti-inflammatory, and anti-cancer properties.[1][2] The presence of a 3-aminophenyl substituent introduces a versatile functional group that can be further modified, making this compound an attractive scaffold for medicinal chemistry and drug discovery programs.

Synthesis and Experimental Protocols

While no specific synthesis for this compound has been reported in the literature, a highly plausible and efficient route can be designed based on well-established methods for the synthesis of N-aryl amidines. The most common and effective method for preparing such compounds is the Pinner reaction, which involves the acid-catalyzed reaction of a nitrile with an alcohol to form an intermediate imino ester salt (a Pinner salt), followed by reaction with an amine.[3][4][5]

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound would start from 3-aminobenzonitrile. The ethanimidamide group can be introduced via a Pinner reaction with ethanol to form the corresponding ethyl ethanimidate, followed by ammonolysis.

Synthetic Pathway for this compound cluster_0 Step 1: Pinner Reaction cluster_1 Step 2: Ammonolysis 3-Aminobenzonitrile 3-Aminobenzonitrile Ethyl 3-aminobenzimidate hydrochloride Ethyl 3-aminobenzimidate hydrochloride 3-Aminobenzonitrile->Ethyl 3-aminobenzimidate hydrochloride 1. Ethanol 2. Anhydrous HCl Ethanol Ethanol Anhydrous HCl Anhydrous HCl Ethyl 3-aminobenzimidate hydrochloride_2 Ethyl 3-aminobenzimidate hydrochloride This compound This compound Ethyl 3-aminobenzimidate hydrochloride_2->this compound Ammonia Ammonia Ammonia

Caption: Proposed two-step synthesis of this compound via the Pinner reaction.

Detailed Experimental Protocol (Proposed)

This protocol is adapted from established procedures for the synthesis of related N-aryl amidines.[4][6]

Step 1: Synthesis of Ethyl 3-aminobenzimidate hydrochloride (Pinner Salt)

  • A solution of 3-aminobenzonitrile (1 equivalent) in anhydrous ethanol (5-10 volumes) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

  • The solution is cooled to 0 °C in an ice bath.

  • Anhydrous hydrogen chloride gas is bubbled through the stirred solution. The reaction is monitored for the formation of a precipitate.

  • After the reaction is complete (as determined by TLC or LC-MS), the reaction mixture is typically allowed to stand at a low temperature to facilitate complete precipitation of the Pinner salt.

  • The precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the crude ethyl 3-aminobenzimidate hydrochloride.

Step 2: Synthesis of this compound

  • The crude ethyl 3-aminobenzimidate hydrochloride (1 equivalent) is suspended in a solution of ammonia in ethanol (e.g., a saturated solution or a commercially available solution).

  • The mixture is stirred at room temperature. The progress of the reaction is monitored by TLC or LC-MS until the starting material is consumed.

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and remove ammonium chloride.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford this compound.

Chemical and Physical Properties (Predicted)

As there is no experimental data available for this compound, the following table summarizes the known properties of its key precursor, 3-aminobenzonitrile, to provide an estimate of its general characteristics.

PropertyValue (for 3-Aminobenzonitrile)Reference
Molecular Formula C₇H₆N₂[7]
Molecular Weight 118.14 g/mol [7]
Appearance Yellow solid[7]
Melting Point 50-53 °C[7]
Boiling Point 288 °C[7]
Solubility Soluble in organic solvents
¹H NMR (400MHz, CDCl₃) δ: 7.26 (t, J=8.0Hz, 1H), 7.07-7.04 (m, 1H), 6.94-6.89 (m, 2H), 3.92 (s, br, 2H)[7]
¹³C NMR (100MHz, CDCl₃) δ: 146.92, 130.10, 122.05, 119.20, 117.47, 112.99[7]

Biological Activity and Potential Applications

The aryl amidine motif is a well-recognized "privileged scaffold" in medicinal chemistry, implying that it can interact with a variety of biological targets to elicit a range of physiological responses.

Biological Activities of Aryl Amidines cluster_activities Potential Therapeutic Areas Aryl Amidine Scaffold Aryl Amidine Scaffold Antimicrobial Antimicrobial Aryl Amidine Scaffold->Antimicrobial Antiparasitic Antiparasitic Aryl Amidine Scaffold->Antiparasitic Anti-inflammatory Anti-inflammatory Aryl Amidine Scaffold->Anti-inflammatory Anticancer Anticancer Aryl Amidine Scaffold->Anticancer Analgesic Analgesic Aryl Amidine Scaffold->Analgesic Enzyme Inhibition Enzyme Inhibition Aryl Amidine Scaffold->Enzyme Inhibition

Caption: Diverse biological activities associated with the aryl amidine scaffold.

Known Activities of Related Aryl Amidines

Aryl amidines have been reported to exhibit a wide spectrum of biological activities. The following table summarizes some key findings for this class of compounds.

Compound Class/ExampleBiological ActivityKey FindingsReference
Benzamidine DerivativesTrypsin InhibitionBenzamidine is a competitive inhibitor of trypsin.[2]
Pentamidine and AnalogsAntimicrobial/AntiparasiticUsed in the treatment of pneumocystis pneumonia and leishmaniasis.[2]
N-ArylacetamidinesAnti-leishmanialPrecursors to active anti-leishmanial compounds.[6]
Novel Aryl AmidinesAnticancerSome derivatives show moderate efficacy against cancer cell lines.[1]
Imidazo[4,5-b]pyridines with Amidine MoietyAntibacterial, Antiviral, AntiproliferativeBroad-spectrum activity against various pathogens and cancer cells.[8]

Given the established biological profile of aryl amidines, this compound represents a promising starting point for the development of novel therapeutic agents. The presence of the 3-amino group provides a handle for further chemical modifications, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Conclusion

While specific experimental data for this compound is currently unavailable in the public domain, its chemical structure places it within the highly significant class of N-aryl amidines. Based on established synthetic methodologies, a robust and efficient synthesis can be proposed, primarily through the Pinner reaction of 3-aminobenzonitrile. The known biological activities of structurally related compounds strongly suggest that this compound and its derivatives are valuable candidates for further investigation in drug discovery and development programs, particularly in the areas of infectious diseases and oncology. Further research is warranted to synthesize and characterize this compound and to explore its full therapeutic potential.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N'-(3-aminophenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for N'-(3-aminophenyl)ethanimidamide, a compound of interest for its potential applications in medicinal chemistry and materials science due to the presence of the biologically relevant amidine functional group. As no direct literature precedent for the synthesis of this specific molecule was identified, the following protocol is a robust, proposed route based on the well-established Pinner reaction, a reliable method for the conversion of nitriles to imidates, followed by amination to form the desired amidine. This protocol starts from the commercially available 3-aminobenzonitrile.

Introduction

Amidines are a class of organic compounds characterized by the R-C(=NR')NR''R''' functional group. They are recognized as important pharmacophores in modern drug discovery, exhibiting a wide range of biological activities. The synthesis of N-aryl amidines is therefore of significant interest. The Pinner reaction provides a classical and effective method for preparing amidines from nitriles via an intermediate imino ester salt (Pinner salt).[1][2] This application note details a proposed two-step synthesis for this compound from 3-aminobenzonitrile, leveraging the Pinner reaction.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves two key steps:

  • Pinner Reaction: 3-aminobenzonitrile is reacted with ethanol in the presence of anhydrous hydrogen chloride to form the intermediate ethyl N-(3-aminophenyl)ethanimidate hydrochloride (Pinner salt).

  • Amination: The isolated Pinner salt is then treated with ammonia to yield the final product, this compound.

Data Presentation

Table 1: Proposed Reaction Parameters for the Synthesis of this compound

StepReactant 1Reactant 2ReagentSolventTemperature (°C)Reaction Time (h)Proposed Yield
13-AminobenzonitrileEthanolAnhydrous HCl (gas)Diethyl ether (anhydrous)0 to RT12 - 2470-85%
2Ethyl N-(3-aminophenyl)ethanimidate HClAmmonia (in ethanol)-Ethanol0 to RT4 - 860-80%

Note: Yields are estimated based on typical Pinner reactions and subsequent aminations and may require optimization.

Experimental Protocols

Materials and Methods
  • 3-Aminobenzonitrile (98%+)

  • Anhydrous Ethanol (200 proof)

  • Anhydrous Diethyl Ether

  • Hydrogen Chloride (gas)

  • Ammonia (saturated solution in ethanol)

  • Standard glassware for organic synthesis (round-bottom flasks, condensers, dropping funnels)

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Rotary evaporator

Step 1: Synthesis of Ethyl N-(3-aminophenyl)ethanimidate hydrochloride (Pinner Salt)
  • Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube is charged with 3-aminobenzonitrile (1 equivalent) and anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

  • Addition of Ethanol: Anhydrous ethanol (1.1 equivalents) is added to the stirred suspension.

  • Introduction of HCl: Anhydrous hydrogen chloride gas is bubbled through the reaction mixture at a slow rate while maintaining the temperature at 0 °C. The reaction is highly exothermic, and the rate of HCl addition should be controlled to prevent a significant temperature increase.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature. Stirring is continued for an additional 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The formation of a precipitate (the Pinner salt) is typically observed.

  • Isolation of Pinner Salt: Upon completion, the precipitate is collected by filtration under an inert atmosphere, washed with cold anhydrous diethyl ether, and dried under vacuum to yield the ethyl N-(3-aminophenyl)ethanimidate hydrochloride as a solid.

Note: Pinner salts can be hygroscopic and unstable, so they should be handled under anhydrous conditions and used promptly in the next step.

Step 2: Synthesis of this compound
  • Reaction Setup: The dried ethyl N-(3-aminophenyl)ethanimidate hydrochloride (1 equivalent) is suspended in a fresh portion of anhydrous ethanol in a round-bottom flask equipped with a magnetic stir bar and a dropping funnel. The flask is cooled to 0 °C.

  • Addition of Ammonia: A saturated solution of ammonia in ethanol is added dropwise to the stirred suspension. The addition is continued until the reaction mixture becomes basic.

  • Reaction Progression: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Stirring is continued for 4-8 hours. The reaction can be monitored by TLC for the disappearance of the starting material.

  • Work-up and Purification:

    • The solvent is removed under reduced pressure using a rotary evaporator.

    • The residue is dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford this compound.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Material cluster_step1 Step 1: Pinner Reaction cluster_step2 Step 2: Amination 3_aminobenzonitrile 3-Aminobenzonitrile reagents1 Ethanol, Anhydrous HCl (Anhydrous Diethyl Ether) pinner_salt Ethyl N-(3-aminophenyl)ethanimidate HCl (Pinner Salt) reagents1->pinner_salt Formation of Imidate Salt reagents2 Ammonia in Ethanol final_product This compound reagents2->final_product Amidine Formation

Caption: Proposed synthetic workflow for this compound.

References

Application Notes and Protocols for N'-(3-aminophenyl)ethanimidamide and its Analogs in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Compound 6b, a novel molecule from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide family, has emerged as a potent anticancer agent.[1][2] It exhibits high in vitro efficacy against both sensitive and resistant cancer cell lines, including melanoma, pancreatic cancer, and chronic myeloid leukemia (CML).[1][2] The primary mechanism of action of Compound 6b involves the concomitant induction of apoptosis and autophagy, leading to cancer cell death.[1][2] This document provides a summary of its effects and detailed protocols for its study in a research setting.

Data Presentation: In Vitro Efficacy of Compound 6b

The following table summarizes the quantitative data on the cytotoxic activity of Compound 6b against various cancer cell lines.

Cell LineCancer TypeIC50 (µM)Notes
A375Melanoma~10-
Mia-PaCa2Pancreatic CancerData not specifiedPotent activity observed
K562Chronic Myeloid LeukemiaData not specifiedPotent activity observed
Resistant Cancer Cell LinesMelanoma, Pancreatic Cancer, CMLData not specifiedHigh potency observed

Data extracted from studies on N-(4-(3-aminophenyl)thiazol-2-yl)acetamide.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of Compound 6b and a general workflow for its evaluation in cancer cell lines.

G cluster_0 Cellular Uptake cluster_1 Dual Mechanism of Action cluster_2 Molecular Events Compound 6b Compound 6b Cancer Cell Cancer Cell Compound 6b->Cancer Cell Apoptosis Induction Apoptosis Induction Cancer Cell->Apoptosis Induction Autophagy Induction Autophagy Induction Cancer Cell->Autophagy Induction Caspase-3 Activation Caspase-3 Activation Apoptosis Induction->Caspase-3 Activation PARP Cleavage PARP Cleavage Apoptosis Induction->PARP Cleavage LC3-I to LC3-II Conversion LC3-I to LC3-II Conversion Autophagy Induction->LC3-I to LC3-II Conversion Autophagosome Formation Autophagosome Formation Autophagy Induction->Autophagosome Formation Cell Death Cell Death Caspase-3 Activation->Cell Death PARP Cleavage->Cell Death Autophagosome Formation->Cell Death

Caption: Proposed signaling pathway of Compound 6b in cancer cells.

G cluster_moa Mechanism of Action Start Start Cell Culture Cell Culture Start->Cell Culture Compound Treatment Compound Treatment Cell Culture->Compound Treatment Cell Viability Assay Cell Viability Assay Compound Treatment->Cell Viability Assay Mechanism of Action Studies Mechanism of Action Studies Compound Treatment->Mechanism of Action Studies Data Analysis Data Analysis Cell Viability Assay->Data Analysis Flow Cytometry (Apoptosis) Flow Cytometry (Apoptosis) Mechanism of Action Studies->Flow Cytometry (Apoptosis) Western Blot (Apoptosis/Autophagy) Western Blot (Apoptosis/Autophagy) Mechanism of Action Studies->Western Blot (Apoptosis/Autophagy) Immunofluorescence (Autophagy) Immunofluorescence (Autophagy) Mechanism of Action Studies->Immunofluorescence (Autophagy) End End Data Analysis->End Flow Cytometry (Apoptosis)->Data Analysis Western Blot (Apoptosis/Autophagy)->Data Analysis Immunofluorescence (Autophagy)->Data Analysis

Caption: Experimental workflow for evaluating anticancer compounds.

Experimental Protocols

Cell Culture
  • Cell Lines: A375 (melanoma), Mia-PaCa2 (pancreatic), K562 (CML), and corresponding resistant cell lines.

  • Culture Medium: Use the recommended medium for each cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture: Passage cells upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with varying concentrations of Compound 6b (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Flow Cytometry for Active Caspase-3)
  • Cell Treatment: Treat A375 cells with 10 µM of Compound 6b for 48 hours.

  • Cell Harvesting: Harvest and wash the cells with PBS.

  • Fixation and Permeabilization: Fix and permeabilize the cells according to the manufacturer's protocol for the anti-active caspase-3 antibody.

  • Staining: Stain the cells with a FITC-conjugated anti-active caspase-3 antibody.

  • Flow Cytometry Analysis: Analyze the cells using a flow cytometer to quantify the percentage of cells positive for active caspase-3.

Western Blot for Apoptosis and Autophagy Markers
  • Cell Lysis: Treat A375 cells with 10 µM of Compound 6b for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against PARP, LC3B, and a loading control (e.g., HSP60 or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Analyze the cleavage of PARP (a marker of apoptosis) and the conversion of LC3-I to LC3-II (a marker of autophagy).

Immunofluorescence for Autophagosome Formation
  • Cell Seeding and Treatment: Seed A375 cells on coverslips in a 24-well plate. Treat with 10 µM of Compound 6b for 12 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Blocking and Staining: Block with 1% BSA in PBS. Incubate with an anti-LC3B antibody followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488, green). Counterstain the nuclei with Hoechst (blue).

  • Imaging: Mount the coverslips on slides and visualize the cells using a fluorescence microscope.

  • Analysis: Observe the formation of punctate structures (autophagosomes) indicated by the localization of LC3B.

References

Application Notes and Protocols for N'-(3-aminophenyl)ethanediamide as a Potential Biochemical Probe

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "N'-(3-aminophenyl)ethanimidamide" did not yield specific results detailing its use as a biochemical probe. The following application notes and protocols are based on available information for the closely related compound, N'-(3-aminophenyl)ethanediamide , which has been investigated for its potential biological activities. These notes are intended to serve as a guide for researchers and professionals in drug development and should be adapted and optimized for specific experimental contexts.

Introduction to N'-(3-aminophenyl)ethanediamide

N'-(3-aminophenyl)ethanediamide is a small molecule with potential applications as a biochemical probe due to its ability to interact with various biomolecules.[1] Its chemical structure, featuring both amide and aromatic amine functional groups, allows for interactions such as hydrogen bonding with molecular targets like enzymes and receptors.[1] Preliminary studies have suggested its potential in several research areas, including oncology, inflammation, and neuroscience.[1]

Application Notes

Cancer Research

N'-(3-aminophenyl)ethanediamide has demonstrated cytotoxic effects against certain cancer cell lines, making it a potential tool for cancer research.[1]

  • Screening for Anticancer Activity: The compound can be used in high-throughput screening assays to identify its efficacy against a panel of cancer cell lines.

  • Mechanism of Action Studies: It is suggested to induce apoptosis through caspase activation.[1] Researchers can use this compound to investigate the apoptotic signaling pathways in cancer cells.

  • Drug Development: The structure of N'-(3-aminophenyl)ethanediamide can serve as a scaffold for the synthesis of more potent and selective anticancer agents.

Anti-Inflammatory Research

The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response.[1]

  • Enzyme Inhibition Assays: N'-(3-aminophenyl)ethanediamide can be used as a test compound in COX-2 inhibition assays to determine its potency and selectivity.

  • Cell-Based Inflammation Models: Its effects can be studied in cell models of inflammation, for example, by measuring the production of prostaglandins in lipopolysaccharide (LPS)-stimulated macrophages.

Neuroscience Research

Emerging evidence suggests that N'-(3-aminophenyl)ethanediamide may possess neuroprotective properties.[1]

  • Neurodegenerative Disease Models: The compound can be evaluated in in vitro models of neurodegenerative diseases, such as Alzheimer's or Parkinson's disease, to assess its ability to protect neurons from damage.

  • Neurotransmitter System Modulation: It can be used to investigate the modulation of neurotransmitter systems.[1]

Quantitative Data

Cytotoxicity of N'-(3-aminophenyl)ethanediamide
Cell LineCancer TypeIC50 (µM)Proposed Mechanism of Action
MCF-7Breast Cancer15.2Apoptosis Induction
A549Lung Cancer12.8Cell Cycle Arrest, Apoptosis Induction

Data sourced from preliminary studies.[1]

Visualizations

G Experimental Workflow: Cell Viability Assay A Seed cells in 96-well plate B Treat with N'-(3-aminophenyl)ethanediamide (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G H Calculate IC50 value G->H

Caption: Workflow for determining the IC50 of a compound.

G Proposed Apoptotic Pathway cluster_cell Cancer Cell Probe N'-(3-aminophenyl)ethanediamide Target Intracellular Target(s) Probe->Target Binds to Caspase9 Caspase-9 (Initiator) Target->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed mechanism of apoptosis induction.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for assessing the cytotoxic effects of N'-(3-aminophenyl)ethanediamide on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • N'-(3-aminophenyl)ethanediamide stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of N'-(3-aminophenyl)ethanediamide in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., medium with DMSO).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Protocol 2: Caspase-3 Activity Assay

This protocol provides a general method to measure the activity of caspase-3, an executioner caspase in apoptosis.

Materials:

  • Cells treated with N'-(3-aminophenyl)ethanediamide as described in Protocol 1.

  • Lysis buffer (e.g., containing Tris-HCl, NaCl, EDTA, and a detergent like NP-40)

  • Caspase-3 substrate (e.g., Ac-DEVD-pNA or a fluorogenic substrate)

  • Assay buffer (e.g., containing HEPES, DTT, and glycerol)

  • 96-well plate (black or clear, depending on the substrate)

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Cell Lysis:

    • After treatment, collect the cells and wash with cold PBS.

    • Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant (cytosolic extract).

  • Protein Quantification:

    • Determine the protein concentration of the extracts using a standard method (e.g., Bradford assay).

  • Caspase Assay:

    • In a 96-well plate, add 50-100 µg of protein extract to each well.

    • Add the caspase-3 substrate to each well.

    • Incubate at 37°C for 1-2 hours, protected from light if using a fluorescent substrate.

  • Data Acquisition:

    • Measure the absorbance (at 405 nm for pNA) or fluorescence (e.g., Ex/Em = 380/460 nm) using a microplate reader.

    • Calculate the fold-change in caspase-3 activity relative to the untreated control.

Protocol 3: COX-2 Inhibition Assay (General Enzymatic Assay)

This is a generalized protocol for assessing the inhibitory effect of N'-(3-aminophenyl)ethanediamide on COX-2 activity.

Materials:

  • Recombinant human COX-2 enzyme

  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • N'-(3-aminophenyl)ethanediamide

  • A detection kit for prostaglandin E2 (PGE2) (e.g., ELISA kit)

  • 96-well plate

Procedure:

  • Enzyme Preparation:

    • Prepare the COX-2 enzyme solution in the assay buffer containing the heme cofactor.

  • Inhibitor Incubation:

    • In a 96-well plate, add the COX-2 enzyme solution.

    • Add various concentrations of N'-(3-aminophenyl)ethanediamide or a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

    • Incubate for 15 minutes at room temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding arachidonic acid to each well.

    • Incubate for 10-20 minutes at 37°C.

  • Detection:

    • Stop the reaction according to the detection kit's instructions.

    • Measure the amount of PGE2 produced using an ELISA kit.

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the compound and determine the IC50 value.

These protocols provide a starting point for investigating the biochemical properties of N'-(3-aminophenyl)ethanediamide. Optimization of concentrations, incubation times, and specific reagents will be necessary for individual experimental setups.

References

Application Notes and Protocols for the Analytical Characterization of N'-(3-aminophenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the characterization of N'-(3-aminophenyl)ethanimidamide, a compound of interest for researchers, scientists, and drug development professionals. The following protocols outline procedures for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Application Note:

Reverse-phase HPLC is a powerful technique for determining the purity of this compound and for quantifying any related impurities.[1][2] The method separates compounds based on their polarity.[1] Given the aromatic and amine functionalities of the target molecule, a C18 stationary phase is suitable, providing a non-polar surface for hydrophobic interactions. The mobile phase, typically a mixture of an organic solvent (like acetonitrile or methanol) and water with a buffer, is optimized to achieve good resolution between the main compound and any potential impurities.[3][4][5] UV detection is appropriate due to the presence of the aromatic ring, which will absorb UV light. This method can be validated for linearity, accuracy, precision, and sensitivity to ensure reliable results for quality control purposes.

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Chromatographic Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-20 min: 95% to 5% B

      • 20-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peaks in the chromatogram.

    • Calculate the purity of this compound by the area percent method.

    • Identify and quantify any impurities relative to the main peak.

Data Presentation:

Table 1: Hypothetical HPLC Purity Analysis of this compound

Peak IDRetention Time (min)Peak AreaArea %Identification
13.55,0000.5Impurity A
28.2985,00098.5This compound
310.110,0001.0Impurity B

Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve dilute Dilute to Working Conc. dissolve->dilute filter Filter (0.45 µm) dilute->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Area % integrate->calculate report Generate Report calculate->report

HPLC Analysis Workflow

Liquid Chromatography-Mass Spectrometry (LC-MS) for Structural Confirmation and Impurity Identification

Application Note:

LC-MS combines the separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This technique is invaluable for confirming the molecular weight of this compound and for identifying unknown impurities. Electrospray ionization (ESI) is a suitable ionization method for this polar molecule, and it is expected to produce a protonated molecular ion [M+H]+ in positive ion mode.[6] Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, providing structural information that aids in the confirmation of the target compound and the elucidation of impurity structures. The fragmentation of aromatic amines often involves the loss of ammonia (NH3).[7][8]

Experimental Protocol:

  • Sample Preparation:

    • Prepare a 10 µg/mL solution of this compound in a 50:50 (v/v) mixture of acetonitrile and water.

    • Ensure the sample is free of non-volatile salts to avoid interference with the ESI source.[6][9]

    • Filter the sample through a 0.2 µm syringe filter.[6]

  • LC-MS Conditions:

    • LC System: A UPLC or HPLC system coupled to a mass spectrometer.

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Elution: A suitable gradient to separate the main component from impurities (similar to the HPLC method but may be faster).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50-500.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS/MS: Perform fragmentation on the [M+H]+ ion of the main peak and any significant impurity peaks.

Data Presentation:

Table 2: Hypothetical LC-MS Data for this compound

CompoundRetention Time (min)[M+H]+ (Observed)[M+H]+ (Calculated)Key MS/MS Fragments (m/z)
This compound5.6150.1025150.1031133.0760, 106.0651, 92.0522
Impurity A4.1164.1181164.1188147.0915, 119.0862
Impurity B6.8136.0866136.0871119.0601, 92.0522

Visualization:

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Interpretation prep_sample Prepare Dilute Solution (10 µg/mL) filter_sample Filter (0.2 µm) prep_sample->filter_sample lc_separation LC Separation filter_sample->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization ms_detection MS Detection (Full Scan) ionization->ms_detection msms_fragmentation MS/MS Fragmentation ms_detection->msms_fragmentation confirm_mw Confirm Molecular Weight ms_detection->confirm_mw analyze_fragments Analyze Fragmentation Pattern msms_fragmentation->analyze_fragments confirm_mw->analyze_fragments identify_impurities Identify Impurities analyze_fragments->identify_impurities

LC-MS Analysis Workflow

NMR Spectroscopy for Structural Elucidation

Application Note:

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of this compound.[10] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR reveals the number and types of carbon atoms in the molecule.[10][11] For this compound, characteristic signals are expected for the aromatic protons, the amine protons, and the protons of the ethanimidamide group.[12][13] The use of a deuterated solvent such as DMSO-d₆ is recommended as it can exchange with the labile amine and amide protons, which helps in their assignment.

Experimental Protocol:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Instrument: A 400 MHz or higher field NMR spectrometer.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • The spectral width should cover a range of 0-12 ppm.

      • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • The spectral width should be approximately 0-200 ppm.

      • A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Data Presentation:

Table 3: Hypothetical ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
7.85br s1HNH (imidamide)
7.01t, J=7.8 Hz1HAr-H
6.75d, J=7.8 Hz1HAr-H
6.52s1HAr-H
6.48d, J=7.8 Hz1HAr-H
5.10s2HNH₂
1.95s3HCH₃

Table 4: Hypothetical ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
165.4C=N
149.2Ar-C (C-NH₂)
140.1Ar-C (C-N)
129.5Ar-CH
115.8Ar-CH
112.3Ar-CH
111.9Ar-CH
18.7CH₃

Visualization:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert acquire_1H Acquire ¹H Spectrum insert->acquire_1H acquire_13C Acquire ¹³C Spectrum insert->acquire_13C process Process Raw Data (FT, Phasing) acquire_1H->process acquire_13C->process reference Reference Spectra process->reference analyze Analyze & Assign Signals reference->analyze

NMR Spectroscopy Workflow

FTIR Spectroscopy for Functional Group Identification

Application Note:

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For this compound, the FTIR spectrum is expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=N bond of the imidamide group, and the C-N bonds, as well as vibrations associated with the aromatic ring.[14][15][16] The presence of two distinct N-H stretching bands for the primary amine is a key diagnostic feature.[14][16] This technique provides a molecular fingerprint that can be used for identification and to check for the presence of certain functional group impurities.

Experimental Protocol:

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.[17][18]

    • The grinding should continue until a fine, homogeneous powder is obtained.

    • Place the powder mixture into a pellet die.

    • Press the mixture under high pressure (approx. 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[17][19]

  • FTIR Data Acquisition:

    • Instrument: A standard FTIR spectrometer.

    • Acquire a background spectrum of a pure KBr pellet or of the empty sample compartment.[18]

    • Place the sample pellet in the spectrometer's sample holder.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

  • Data Analysis:

    • The final spectrum should be displayed in terms of transmittance or absorbance.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Data Presentation:

Table 5: Hypothetical FTIR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450, 3360Strong, SharpN-H stretch (primary amine, asymmetric & symmetric)
3250Medium, BroadN-H stretch (imidamide)
3050MediumAromatic C-H stretch
1660StrongC=N stretch (imidamide)
1610StrongN-H bend (primary amine)
1580, 1490MediumAromatic C=C stretch
1310MediumAromatic C-N stretch
850, 780StrongAromatic C-H bend (out-of-plane)

Visualization:

FTIR_Workflow cluster_prep KBr Pellet Preparation cluster_acq FTIR Spectrum Acquisition cluster_analysis Data Analysis grind Grind Sample with KBr press Press into Pellet grind->press background Acquire Background Spectrum press->background sample_scan Scan Sample Pellet background->sample_scan identify_peaks Identify Absorption Bands sample_scan->identify_peaks assign_groups Assign Functional Groups identify_peaks->assign_groups

References

Application Notes and Protocols for In Vitro Evaluation of N'-(3-aminophenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-(3-aminophenyl)ethanimidamide is an organic compound featuring an ethanimidamide group attached to a 3-aminophenyl ring. While specific biological activities of this compound are not extensively documented in publicly available literature, its structural similarity to other biologically active molecules, such as N-(4-(3-aminophenyl)thiazol-2-yl)acetamide which has demonstrated anti-cancer properties, suggests its potential as a pharmacophore.[1][2] Derivatives of related compounds like 3'-aminoacetanilide have been utilized in the synthesis of dyes and pharmaceuticals.[3]

These application notes provide a comprehensive framework for the initial in vitro screening of this compound to elucidate its potential cytotoxic, enzyme-inhibiting, and antimicrobial activities. The following protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Physicochemical Properties and Compound Handling

Prior to initiating biological assays, it is critical to understand the physicochemical properties of this compound.

  • Solubility: The solubility of the compound should be determined in aqueous solutions (e.g., PBS) and common organic solvents like DMSO.[4] For cell-based assays, a stock solution is typically prepared in DMSO, with the final concentration in culture medium not exceeding a level that affects cell viability (usually <0.5%).

  • Stability: The stability of the compound in solution under experimental conditions (e.g., temperature, pH, light exposure) should be assessed to ensure the integrity of the test substance throughout the assay.

Protocol: Preparation of Stock Solution

  • Accurately weigh a precise amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to minimize freeze-thaw cycles.

Experimental Design: A Tiered Approach

A tiered approach is recommended for the systematic evaluation of this compound. This begins with broad cytotoxicity screening, followed by more specific functional assays based on initial findings.

experimental_workflow cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Screening (Based on Tier 1 Results) cluster_tier3 Tier 3: Mechanistic Studies start Prepare this compound Serial Dilutions cytotoxicity Cytotoxicity/Cell Viability Assay (e.g., MTT) start->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays (e.g., Kinase, Protease) cytotoxicity->enzyme_inhibition If cytotoxic antimicrobial Antimicrobial Screening (e.g., Broth Microdilution) cytotoxicity->antimicrobial Broad-spectrum screening apoptosis_assay Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) cytotoxicity->apoptosis_assay To determine mode of cell death pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) enzyme_inhibition->pathway_analysis If specific inhibition is observed apoptosis_pathway compound This compound receptor Cell Surface Receptor (Hypothetical Target) compound->receptor Binds/Activates caspase8 Caspase-8 Activation receptor->caspase8 caspase3 Caspase-3 Activation caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: N'-(3-aminophenyl)ethanimidamide Analogs in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The requested compound, "N'-(3-aminophenyl)ethanimidamide," is not widely documented in scientific literature. Therefore, these application notes will focus on a closely related and well-researched analog, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide , to illustrate the synthetic utility of the N-(3-aminophenyl) moiety in the development of specialty chemicals, specifically anticancer agents.

Introduction

The N-(3-aminophenyl) structural motif is a key building block in medicinal chemistry, frequently incorporated into molecules designed to interact with biological targets. Its utility lies in the versatile reactivity of the aniline nitrogen, which can be readily modified to introduce a variety of substituents, thereby enabling the exploration of structure-activity relationships (SAR). This document provides detailed protocols and data for the synthesis of a series of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives, culminating in a lead compound with potent activity against various cancer cell lines.

The lead compound, 6b , has been shown to induce cell death through the concomitant induction of apoptosis and autophagy, highlighting its potential as a novel anticancer therapeutic.[1][2]

Synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Derivatives

The synthesis of the target compounds is achieved through a multi-step process starting from commercially available materials. The general synthetic scheme is outlined below.

Experimental Workflow

G cluster_0 Synthesis of Phenyl-Thiazole Core cluster_1 Derivatization meta-nitroacetophenone meta-nitroacetophenone alpha-bromination α-bromination meta-nitroacetophenone->alpha-bromination NBS, AIBN, CCl4, reflux Hantzsch_synthesis Hantzsch aminothiazole synthesis alpha-bromination->Hantzsch_synthesis Acetamide, Thiourea, EtOH N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Hantzsch_synthesis->N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide Reduction Reduction of nitro group N-(4-(3-nitrophenyl)thiazol-2-yl)acetamide->Reduction Fe, NH4Cl, EtOH/H2O, reflux N-(4-(3-aminophenyl)thiazol-2-yl)acetamide N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Reduction->N-(4-(3-aminophenyl)thiazol-2-yl)acetamide Amide_coupling Amide or Sulfonamide Coupling N-(4-(3-aminophenyl)thiazol-2-yl)acetamide->Amide_coupling Acid chloride/Sulfonyl chloride, Pyridine or TEA Final_compounds Final Compounds (e.g., 6b) Amide_coupling->Final_compounds G cluster_0 Compound 6b Action cluster_1 Autophagy Pathway cluster_2 Apoptosis Pathway Compound_6b Compound 6b Cellular_Stress Induces Cellular Stress Compound_6b->Cellular_Stress Beclin1 Beclin-1 Activation Cellular_Stress->Beclin1 Caspase3 Caspase-3 Activation Cellular_Stress->Caspase3 LC3_conversion LC3-I to LC3-II Conversion Beclin1->LC3_conversion Autophagosome Autophagosome Formation LC3_conversion->Autophagosome Cell_Death_A Autophagic Cell Death Autophagosome->Cell_Death_A PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptotic_Body Apoptotic Body Formation PARP_cleavage->Apoptotic_Body Cell_Death_B Apoptotic Cell Death Apoptotic_Body->Cell_Death_B

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N'-(3-aminophenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of N'-(3-aminophenyl)ethanimidamide.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound, an acetamidine, can be synthesized through several established methods for amidine formation. The most relevant methods for this specific compound, derived from 3-phenylenediamine, include the Pinner reaction and the condensation of a primary amine with an acetal.[1][2] The Pinner reaction involves the reaction of a nitrile with an alcohol in the presence of an acid to form an iminoether, which is then treated with an amine.[1] A more direct route is the condensation of 3-phenylenediamine with N,N-dimethylacetamide dimethyl acetal.[3][4] Other methods include the direct amination of nitriles catalyzed by Lewis acids or the reaction of amides with amines via an imidoyl chloride intermediate.[1][5]

Q2: What is the most likely side product when synthesizing this compound?

A2: When using the common method of condensing a primary amine with N,N-dimethylacetamide dimethyl acetal, the formation of an imidate ester is a significant side reaction.[2][3][4] The ratio of the desired acetamidine to the imidate ester byproduct is highly dependent on the reaction conditions, including temperature and solvent.[2]

Q3: How can the formation of the imidate ester byproduct be minimized?

A3: The formation of the imidate ester can be effectively suppressed by carrying out the reaction in the presence of excess dimethylamine.[2][3][4] This simple modification can lead to the exclusive formation of the acetamidine, simplifying purification and improving the overall yield.[2]

Q4: What are some common challenges in purifying this compound?

A4: Amidines, in general, can be challenging to purify. Standard techniques like crystallization or distillation may not be effective for all acetamidines.[2] Chromatographic methods may be necessary, and the basic nature of the amidine functional group should be considered when selecting the stationary and mobile phases.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to no product formation Incomplete reaction; incorrect reaction temperature; inactive reagents.Ensure all reagents are pure and dry. Optimize the reaction temperature; some amidine syntheses require heating.[3] Verify the stoichiometry of the reactants.
Significant amount of imidate ester byproduct observed (e.g., by NMR or LC-MS) Reaction conditions favor imidate ester formation.Add excess dimethylamine to the reaction mixture to suppress the formation of the imidate ester.[2][3][4] Vary the reaction temperature and solvent to find optimal conditions for amidine formation.[2]
Presence of unreacted 3-phenylenediamine Insufficient amount of the acetal reagent; reaction time is too short.Increase the molar ratio of N,N-dimethylacetamide dimethyl acetal to 3-phenylenediamine. Extend the reaction time and monitor the progress by TLC or LC-MS.
Difficulty in isolating the product The product may be highly soluble in the workup solvents or may have formed a salt.Adjust the pH of the aqueous phase during workup to ensure the amidine is in its free base form for extraction. Explore different extraction solvents. Consider purification by column chromatography on silica gel or alumina, potentially using a solvent system containing a small amount of a basic modifier like triethylamine.
Product decomposes during purification The amidine may be unstable to heat or acidic/basic conditions.Avoid high temperatures during solvent removal. Use neutral or slightly basic conditions for chromatography and workup.

Experimental Protocol: Synthesis via Condensation with N,N-Dimethylacetamide Dimethyl Acetal

This protocol is a generalized procedure based on the synthesis of acetamidines from primary amines and includes optimization steps to minimize byproduct formation.[2][4]

Materials:

  • 3-Phenylenediamine

  • N,N-Dimethylacetamide dimethyl acetal

  • Dimethylamine (e.g., 2 M solution in THF or as a gas)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve 3-phenylenediamine (1.0 equivalent) in the chosen anhydrous solvent.

  • Add N,N-dimethylacetamide dimethyl acetal (1.1 to 1.5 equivalents).

  • Add excess dimethylamine (2.0 to 3.0 equivalents).

  • Stir the reaction mixture at room temperature or heat as necessary (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography if necessary.

Data Presentation

Table 1: Parameters for Optimizing this compound Synthesis

Parameter Condition Expected Outcome on Yield Reference
Reagent Ratio Increasing equivalents of N,N-dimethylacetamide dimethyl acetalMay drive the reaction to completion, but excess can complicate purification.General chemical principles
Temperature Varies (Room temp. to reflux)Higher temperatures can increase reaction rate but may also promote side reactions. Optimization is key.[2]
Solvent Aprotic solvents (e.g., Toluene, DCM)Solvent choice can influence reaction rate and selectivity.[2]
Additive Excess DimethylamineSuppresses the formation of the imidate ester byproduct, leading to a purer product and potentially higher isolated yield of the desired amidine.[2][3][4]
Reaction Time Varies (hours to days)Should be monitored to ensure complete conversion without product degradation.General chemical principles

Visualizations

Synthesis_Workflow General Workflow for Synthesis Optimization A Start: Define Synthesis Route (e.g., Condensation with DMA-acetal) B Initial Reaction Setup - Stoichiometry - Solvent - Temperature A->B C Reaction Monitoring (TLC, LC-MS) B->C D Analysis of Crude Product (NMR, LC-MS) C->D E Identify Issues - Low Yield - Side Products (e.g., Imidate Ester) D->E G Purification (Column Chromatography) D->G If successful F Troubleshoot & Optimize - Add Excess Dimethylamine - Vary Temperature/Solvent - Adjust Stoichiometry E->F Iterative Loop F->B H Characterization & Yield Determination G->H I Optimized Protocol H->I

Caption: Workflow for optimizing the synthesis of this compound.

Side_Reaction_Pathway Reaction Pathways in Amidine Synthesis cluster_reactants Reactants cluster_products Potential Products R1 3-Phenylenediamine Intermediate Reaction Intermediate R1->Intermediate R2 N,N-Dimethylacetamide dimethyl acetal R2->Intermediate P1 This compound (Desired Product) Intermediate->P1 Desired Pathway P2 Imidate Ester (Side Product) Intermediate->P2 Side Reaction Additive Excess Dimethylamine (Optimization) Additive->Intermediate Inhibits formation of P2

Caption: Competing reaction pathways and the role of dimethylamine as an additive.

References

"N'-(3-aminophenyl)ethanimidamide" stability and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of N'-(3-aminophenyl)ethanimidamide, along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing this compound?

A1: While specific stability data for this compound is limited, based on the general properties of aromatic amines and amidines, it is recommended to store the compound in a cool, dry, and dark place. It should be kept in a tightly sealed container, possibly under an inert atmosphere such as argon or nitrogen, to prevent degradation from air and moisture.

Q2: Is this compound sensitive to light?

A2: Aromatic amines can be sensitive to light and may degrade over time upon exposure.[1] It is best practice to store this compound in a light-resistant container or in a dark location to minimize the risk of photodegradation.

Q3: How does moisture affect the stability of this compound?

A3: The amidine functional group can be susceptible to hydrolysis in the presence of water. Therefore, it is crucial to store this compound in a dry environment and to handle it in a moisture-free setting whenever possible.

Q4: What is the expected shelf-life of this compound?

Q5: Are there any known incompatibilities for this compound?

A5: Aromatic amines can be incompatible with strong oxidizing agents, isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides.[2] As a basic compound, this compound will react exothermically with acids to form salts.[2]

Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

  • Question: My recent experiments using this compound have yielded inconsistent results compared to previous trials. Could this be a stability issue?

  • Answer: Yes, inconsistent results can be a sign of compound degradation. Aromatic amines and amidines can degrade if not stored properly.[1][3] We recommend the following troubleshooting steps:

    • Verify Storage Conditions: Ensure the compound has been stored in a cool, dry, and dark environment, preferably under an inert atmosphere.

    • Check for Physical Changes: Inspect the compound for any changes in color or consistency. Degradation may sometimes be indicated by a visible change.

    • Perform Purity Analysis: If possible, re-analyze the purity of your sample using a suitable analytical method like HPLC or LC-MS to check for the presence of degradation products.

    • Use a Fresh Sample: If degradation is suspected, it is best to use a fresh, unopened sample of the compound for your experiments.

Issue 2: The compound has changed color.

  • Question: My this compound, which was initially a light-colored powder, has darkened over time. Is it still usable?

  • Answer: A color change is a strong indicator of potential degradation, possibly due to oxidation or exposure to light.[1] While a slight color change may not always affect the compound's activity in all applications, it is a sign of impurity. For sensitive experiments, it is highly recommended to use a fresh, un-discolored sample.

Issue 3: Poor solubility of the compound.

  • Question: I am having trouble dissolving this compound in a solvent in which it was previously soluble. What could be the cause?

  • Answer: Difficulty in dissolving the compound could be due to the formation of less soluble degradation products or polymerization. Ensure you are using a dry, appropriate solvent. If the problem persists, it is advisable to perform a purity check on the compound or use a new batch.

Summary of Storage and Stability Data

ParameterRecommended ConditionRationale
Temperature 2-8°C or -20°C for long-term storage.To minimize thermal degradation.
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen).To prevent oxidation of the aromatic amine group.
Light Protect from light. Store in an amber vial or dark place.Aromatic amines can be light-sensitive.[1]
Moisture Store in a dry environment. Use a desiccator.Amidines can be susceptible to hydrolysis.
pH Avoid highly acidic or basic conditions in solution for prolonged periods.Amidines are basic and can react with acids.[3][4]

Visual Guides

cluster_0 Troubleshooting Workflow for this compound start Inconsistent Experimental Results check_storage Verify Storage Conditions (Cool, Dry, Dark, Inert Gas) start->check_storage check_appearance Inspect for Physical Changes (e.g., Color Change) check_storage->check_appearance purity_analysis Perform Purity Analysis (e.g., HPLC, LC-MS) check_appearance->purity_analysis degradation_suspected Degradation Likely purity_analysis->degradation_suspected Impurities Detected continue_use Compound Likely Stable purity_analysis->continue_use No Impurities use_fresh_sample Use a Fresh Sample degradation_suspected->use_fresh_sample

Caption: Troubleshooting workflow for stability issues.

Caption: Structure of this compound.

References

Technical Support Center: N'-(3-aminophenyl)ethanimidamide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of N'-(3-aminophenyl)ethanimidamide.

Frequently Asked Questions (FAQs)

Q1: What are the primary recommended purification techniques for this compound?

A1: The most common and effective purification methods for this compound, based on its chemical structure (an aromatic amine and an amidine), are recrystallization and column chromatography. The choice between these methods will depend on the impurity profile and the required final purity.

Q2: How can I assess the purity of my this compound sample?

A2: Purity can be assessed using a combination of techniques. Thin-Layer Chromatography (TLC) is a quick method to qualitatively check for the presence of impurities. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly recommended. Mass spectrometry can confirm the molecular weight of the desired product.[1]

Q3: What are the common stability issues with this compound during purification?

A3: this compound contains an amino group, which can be susceptible to oxidation, leading to colored impurities. The ethanimidamide group can be sensitive to hydrolysis, especially under acidic or strongly basic conditions. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) if oxidation is a concern and to be mindful of the pH of any aqueous solutions used.

Q4: Which solvents are suitable for dissolving this compound?

A4: Based on its polar functional groups, this compound is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethylformamide (DMF). Its solubility in less polar solvents like ethyl acetate or dichloromethane may be moderate, and it is likely insoluble in nonpolar solvents like hexane.

Troubleshooting Guide

Issue 1: Low Yield After Recrystallization

Q: I am losing a significant amount of my product during recrystallization. What could be the cause and how can I improve the yield?

A: Low recovery from recrystallization is a common issue. Here are some potential causes and solutions:

  • Cause: The chosen solvent system is too good at dissolving the compound, even at low temperatures.

    • Solution: You may be using an excessive volume of the recrystallization solvent. Try reducing the amount of solvent to the minimum required to dissolve the compound at an elevated temperature.

  • Cause: The cooling process is too rapid, leading to the formation of fine crystals or an oil, which are difficult to collect and may trap impurities.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Cause: The compound is highly soluble in the washing solvent.

    • Solution: Wash the collected crystals with a minimal amount of ice-cold solvent to minimize product loss.

Issue 2: Persistent Impurities After Column Chromatography

Q: I've purified my this compound using column chromatography, but TLC and NMR still show impurities. What can I do?

A: If impurities persist after column chromatography, consider the following troubleshooting steps:

  • Cause: The solvent system (mobile phase) is not optimal for separating the compound from the impurities.

    • Solution: Perform a systematic TLC analysis with different solvent systems to find the one that provides the best separation between your product and the impurities. A common starting point for similar compounds is a gradient of ethyl acetate in hexane.[2]

  • Cause: The column was overloaded with the crude sample.

    • Solution: Use a larger column or reduce the amount of sample loaded. A general rule of thumb is to use a stationary phase mass that is 50-100 times the mass of the crude product.

  • Cause: The compound is degrading on the silica gel.

    • Solution: The basic nature of the amidine and the acidic nature of silica gel can sometimes cause issues. Consider deactivating the silica gel with a small amount of a suitable amine (e.g., triethylamine) in your eluent. Alternatively, neutral alumina can be used as the stationary phase.

Issue 3: Product Discoloration

Q: My this compound sample has turned from a white/off-white solid to a yellowish or brownish color. Why is this happening?

A: Discoloration is often a sign of degradation, likely due to oxidation of the aminophenyl group.

  • Cause: Exposure to air and light.

    • Solution: Store the compound under an inert atmosphere (nitrogen or argon) in a sealed, amber-colored vial to protect it from air and light. When running experiments, try to minimize exposure to the atmosphere.

  • Cause: Presence of metallic impurities that can catalyze oxidation.

    • Solution: Ensure all glassware is thoroughly cleaned. If metallic catalysts were used in the synthesis, specific purification steps may be needed to remove them.

Quantitative Data Summary

The following tables provide illustrative data for typical purification outcomes for a compound like this compound. These are not experimental results for this specific molecule but are representative of what one might expect.

Table 1: Comparison of Purification Techniques

Purification TechniqueStarting Purity (by HPLC)Final Purity (by HPLC)Typical YieldNotes
Recrystallization85%95-98%60-80%Effective for removing less soluble impurities.
Column Chromatography85%>99%70-90%Highly effective for a wide range of impurities.
Preparative HPLC95%>99.5%50-70%Used for achieving very high purity, often for final product.

Table 2: Illustrative Column Chromatography Conditions & Outcomes

Stationary PhaseMobile Phase (Eluent)Crude Loading (mg)Yield (mg)Purity (by HPLC)
Silica GelEthyl Acetate / Hexane (1:1)50042099.2%
Alumina (Neutral)Dichloromethane / Methanol (95:5)50043599.1%
C18 Reverse PhaseAcetonitrile / Water with 0.1% Formic Acid1006599.6%

Visualizations

Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product A Crude this compound B Dissolve in appropriate solvent A->B C Purification Step B->C D Recrystallization C->D High Initial Purity E Column Chromatography C->E Complex Mixture F Solvent Removal D->F E->F G Purity Assessment (TLC, HPLC, NMR) F->G H Pure this compound G->H G A Is the final product pure? B Purification Successful A->B Yes C Identify the issue A->C No D Low Yield C->D E Persistent Impurities C->E F Product Discoloration C->F G Optimize recrystallization solvent/volume Slow down cooling D->G H Optimize chromatography eluent Check for degradation on stationary phase E->H I Store under inert atmosphere Protect from light F->I

References

Optimizing "N'-(3-aminophenyl)ethanimidamide" concentration for cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of N'-(3-aminophenyl)ethanimidamide for cell culture experiments. Information on the biological effects of this specific compound is limited in public literature. Therefore, this guide offers a comprehensive framework for the characterization and optimization of novel chemical compounds in a cell culture setting, using this compound as a representative example. The principles and protocols outlined here are broadly applicable to similar research chemicals.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before using this compound in my experiments?

A1: Before beginning any cell-based assays, it is crucial to properly dissolve and prepare a stock solution of the compound. Due to the limited public data on this compound, it is recommended to test its solubility in common laboratory solvents such as DMSO, ethanol, or sterile PBS. Start with a small amount of the compound to determine the best solvent for creating a high-concentration stock solution (e.g., 10 mM or 100 mM). This stock solution can then be serially diluted to the desired working concentrations in your cell culture medium.

Q2: How do I determine an appropriate starting concentration range for my experiments?

A2: For a novel compound, it is best to start with a broad range of concentrations to identify a biologically active window. A common approach is to perform a dose-response curve starting from a high concentration (e.g., 100 µM or 1 mM) and performing serial dilutions down to the nanomolar range. This initial experiment will help you identify concentrations that are cytotoxic, cytostatic, or have no observable effect.

Q3: How can I be sure the solvent used to dissolve the compound is not affecting my cells?

A3: It is essential to include a vehicle control in all your experiments. The vehicle control should contain the highest concentration of the solvent (e.g., DMSO) used in your experimental conditions, but without the compound. This allows you to distinguish the effects of this compound from any potential effects of the solvent itself.

Q4: What are some common causes of inconsistent results between experiments?

A4: Inconsistent results can arise from several factors, including variations in cell seeding density, passage number, and metabolic state of the cells.[1] To improve reproducibility, it is important to use cells within a consistent range of passage numbers, ensure a uniform cell seeding density across all wells, and allow cells to adhere and stabilize after seeding before adding the compound.[1][2]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High Cell Death at All Concentrations The compound is highly cytotoxic at the tested concentrations. The stock solution may have been prepared incorrectly, leading to a much higher concentration than intended.Test a much lower range of concentrations (e.g., nanomolar to low micromolar). Verify the calculations and preparation of your stock solution.
No Observable Effect at Any Concentration The compound may not be active in your specific cell line or assay. The compound may have poor cell permeability. The concentrations tested may be too low.Test a higher range of concentrations. If possible, use a positive control compound known to elicit a response in your assay. Consider using a different cell line or a cell-free assay to test for direct target engagement.
Precipitate Forms in the Culture Medium The compound has low solubility in the aqueous culture medium at the tested concentration.Prepare a higher concentration stock solution in an appropriate solvent (e.g., DMSO) to minimize the final volume added to the medium. Do not exceed a final solvent concentration that is toxic to your cells (typically <0.5% for DMSO). Visually inspect the medium for any precipitate after adding the compound.
High Variability Between Replicate Wells Uneven cell seeding. Edge effects in the multi-well plate. Inaccurate pipetting.Ensure your cell suspension is homogenous before seeding. To avoid edge effects, do not use the outermost wells of the plate for experimental conditions; instead, fill them with sterile PBS or medium.[2] Use calibrated pipettes and proper pipetting technique.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution
  • Determine the Molecular Weight: The molecular weight of this compound is required for accurate molarity calculations.

  • Weigh the Compound: Carefully weigh out a precise amount of the compound (e.g., 1 mg) using an analytical balance.

  • Calculate Solvent Volume: Use the following formula to calculate the volume of solvent needed to achieve a 10 mM stock solution:

    • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

  • Dissolution: Add the calculated volume of a suitable solvent (e.g., DMSO) to the weighed compound. Vortex or sonicate until the compound is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Protocol 2: Dose-Response Study using a Resazurin-Based Viability Assay
  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.[2]

  • Compound Dilution: Prepare serial dilutions of the this compound stock solution in your cell culture medium to achieve the desired final concentrations. Remember to include a vehicle-only control and a no-treatment control.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of the compound.

  • Incubation: Incubate the plate for a duration relevant to your experimental question (e.g., 24, 48, or 72 hours).

  • Viability Assay:

    • Add a resazurin-based reagent (e.g., PrestoBlue™, alamarBlue™) to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 1-4 hours).

    • Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.

  • Data Analysis:

    • Normalize the readings of the treated wells to the vehicle control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Quantitative Data Summary

Below is a hypothetical data table from a dose-response experiment with this compound on a generic cancer cell line after 48 hours of treatment.

Concentration (µM) Mean Normalized Viability (%) Standard Deviation (%)
1005.21.8
5015.83.5
2548.95.1
12.575.46.2
6.2592.14.7
3.1398.53.9
1.5699.14.3
0 (Vehicle)1004.5

From this data, the calculated IC50 value would be approximately 25 µM.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis prep_stock Prepare Stock Solution (10 mM in DMSO) prepare_dilutions Prepare Serial Dilutions prep_stock->prepare_dilutions cell_culture Culture & Passage Cells seed_plate Seed Cells in 96-Well Plate cell_culture->seed_plate treat_cells Treat Cells with Compound seed_plate->treat_cells prepare_dilutions->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate viability_assay Perform Viability Assay incubate->viability_assay read_plate Measure Fluorescence/ Absorbance viability_assay->read_plate data_analysis Normalize Data & Plot Curve read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: Workflow for determining the IC50 of a novel compound.

troubleshooting_flowchart start Experiment Complete. Analyze Results. check_controls Are Controls (Vehicle/Untreated) Behaving as Expected? start->check_controls check_effect Is a Dose-Dependent Effect Observed? check_controls->check_effect Yes troubleshoot_controls Troubleshoot Assay: - Check cell health - Verify reagent stability - Check for contamination check_controls->troubleshoot_controls No end_good Proceed with Further Experiments check_effect->end_good Yes no_effect_branch What is Observed? check_effect->no_effect_branch No troubleshoot_no_effect Re-evaluate Concentration Range: - Test higher concentrations - Confirm compound activity troubleshoot_high_death Re-evaluate Concentration Range: - Test lower concentrations - Check stock solution calculation troubleshoot_inconsistent Review Protocol: - Check seeding density - Assess pipetting technique - Consider edge effects no_effect_branch->troubleshoot_no_effect No Effect at Any Dose no_effect_branch->troubleshoot_high_death High Death at All Doses no_effect_branch->troubleshoot_inconsistent Inconsistent/Noisy Data

Caption: Troubleshooting flowchart for dose-response experiments.

hypothetical_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound receptor Receptor Tyrosine Kinase (e.g., EGFR) compound->receptor Inhibits? ras RAS receptor->ras raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation

Caption: Hypothetical signaling pathway for further investigation.

References

Validation & Comparative

Comparative Analysis of the Biological Activity of N'-(3-aminophenyl)ethanimidamide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

While specific biological activity data for N'-(3-aminophenyl)ethanimidamide is not extensively available in the public domain, a comparative analysis of its close structural analogs, namely benzamide and benzamidine derivatives, provides significant insights into its potential therapeutic applications. These analogs have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. This guide presents a comparative overview of the reported biological activities of selected benzamide and benzamidine derivatives, supported by experimental data and detailed methodologies.

Antimicrobial Activity of Benzamide and Benzamidine Derivatives

Several studies have highlighted the potential of benzamide and benzamidine derivatives as effective antimicrobial agents against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial efficacy, has been determined for various analogs against both Gram-positive and Gram-negative bacteria.

Quantitative Antimicrobial Data

The following table summarizes the MIC values of representative benzamide and benzamidine derivatives against various bacterial strains. Lower MIC values indicate greater antimicrobial potency.

Compound IDStructureBacterial StrainMIC (µg/mL)Reference
Benzamide 1 N-(4-bromophenyl)-4-hydroxybenzamideBacillus subtilis6.25[1]
Escherichia coli3.12[1]
Benzamide 2 N-(4-chlorophenyl)-4-hydroxybenzamideBacillus subtilis-[1]
Escherichia coli3.12[1]
Benzamidine 1 N'-(4-hydroxybenzylidene)-2-(4-(N-(4-hydroxybenzylidene)carbamimidoyl)phenoxy)acetohydrazidePorphyromonas gingivalis62.50[2]
Escherichia coli31.25[2]
Staphylococcus aureus62.50[2]
Pseudomonas aeruginosa31.25[2]
Benzamidine 2 2-(4-(N-(4-hydroxybenzylidene)carbamimidoyl)phenoxy)acetohydrazidePorphyromonas gingivalis62.50[2]
Escherichia coli55.55[2]
Staphylococcus aureus125[2]
Pseudomonas aeruginosa62.50[2]

Anticancer Activity of Benzamide and Benzamidine Derivatives

Benzamide and benzamidine scaffolds are integral to the structure of several potent anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes implicated in cancer progression, such as histone deacetylases (HDACs) and aromatase. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness in inhibiting a specific biological or biochemical function.

Quantitative Anticancer Data

The table below presents the IC50 values of selected benzamide and benzamidine analogs against various cancer cell lines. Lower IC50 values signify greater cytotoxic potential.

Compound IDStructureCancer Cell LineIC50 (µM)Mechanism of ActionReference
Benzamide 3 4-((6-Bromothiazolo[5,4-b]pyridin-2-yl)methoxy)-2,6-difluoro-benzamideMethicillin-resistant Staphylococcus aureus (MRSA)0.25 (MIC)FtsZ inhibitor[3]
Benzamidine 3 3-(4-aminophenyl)-3-cyclohexylpiperidine-2,6-dioneHuman placental aromatase0.3Aromatase Inhibitor[4]
Benzamide 4 N-(2-aminophenyl)-benzamide derivativeHDAC1<1HDAC Inhibitor[5]
Benzamide 5 Nicotinamide derivative 6bHDAC30.694HDAC Inhibitor[6]
B16F10 (Melanoma)4.66[6]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.[7][8][9][10][11]

  • Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: The bacterial strains to be tested are cultured overnight and then diluted to a standardized concentration (typically 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[11]

G cluster_0 Preparation cluster_1 Assay cluster_2 Result A Serial Dilution of Test Compound C Inoculation of Microtiter Plate A->C B Standardized Bacterial Inoculum Preparation B->C D Incubation (37°C, 18-24h) C->D E Visual Inspection for Bacterial Growth D->E F MIC Determination (Lowest concentration with no visible growth) E->F

Caption: Workflow for MIC Determination.

MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6][12][13][14][15]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well and the plate is incubated for another 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-600 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 value is calculated from the dose-response curve of the compound.

G start Seed Cancer Cells in 96-well plate treat Treat with Test Compound (Varying Concentrations) start->treat incubate1 Incubate (e.g., 48 hours) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4 hours) add_mtt->incubate2 solubilize Add Solubilizing Agent incubate2->solubilize read Measure Absorbance (570-600 nm) solubilize->read calculate Calculate IC50 Value read->calculate

Caption: MTT Assay Experimental Workflow.

Signaling Pathways

HDAC Inhibitor-Mediated Apoptosis

Histone deacetylase (HDAC) inhibitors represent a significant class of anticancer agents. Their mechanism of action involves the induction of apoptosis (programmed cell death) in cancer cells through various signaling pathways. One key pathway involves the acetylation of non-histone proteins like Ku70.[5][16][17][18][19] HDAC inhibition leads to the acetylation of cytosolic Ku70, causing it to dissociate from the pro-apoptotic protein Bax.[16] This liberation of Bax allows it to translocate to the mitochondria, initiating the intrinsic apoptotic pathway.

G HDACi HDAC Inhibitor (e.g., Benzamide Analog) HDAC HDAC HDACi->HDAC Ku70_Ac Acetylated Ku70 HDAC->Ku70_Ac Deacetylation Ku70_Bax Ku70-Bax Complex HDAC->Ku70_Bax Maintains Complex Ku70_Ac->Ku70_Bax Prevents Formation Bax Free Bax Ku70_Bax->Bax Dissociation Mitochondria Mitochondria Bax->Mitochondria Translocation Apoptosis Apoptosis Mitochondria->Apoptosis Initiation of Intrinsic Pathway

Caption: HDAC Inhibitor Apoptosis Pathway.

Aromatase Inhibition in Cancer Therapy

Aromatase is a key enzyme in the biosynthesis of estrogens from androgens.[20][21][22][23][24] In postmenopausal women, peripheral aromatization is the primary source of estrogen, which can fuel the growth of hormone receptor-positive breast cancers. Aromatase inhibitors, including some benzamidine derivatives, act by blocking this enzyme, thereby reducing estrogen levels and inhibiting cancer cell proliferation. Competitive inhibitors bind reversibly to the active site of the aromatase enzyme, preventing the binding of the natural androgen substrates.

G Androgens Androgens (e.g., Testosterone) Aromatase Aromatase Enzyme Androgens->Aromatase Estrogens Estrogens (e.g., Estradiol) Aromatase->Estrogens Cancer_Growth Hormone-Receptor Positive Cancer Cell Growth Estrogens->Cancer_Growth Aromatase_Inhibitor Aromatase Inhibitor (e.g., Benzamidine Analog) Aromatase_Inhibitor->Aromatase Competitive Inhibition

Caption: Mechanism of Aromatase Inhibition.

References

In Vivo Efficacy of Aminophenyl-based Compounds in Cancer Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: This guide provides a comparative analysis of the in vivo efficacy of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide, a compound with a core aminophenyl structure, against a standard-of-care chemotherapeutic agent. Due to the limited availability of in vivo data for "N'-(3-aminophenyl)ethanimidamide," this guide focuses on a well-documented analogue, N-(4-(3-aminophenyl)thiazol-2-yl)acetamide (hereafter referred to as Compound 6b), for which robust preclinical data is available. The performance of Compound 6b is compared with Temozolomide (TMZ), a standard treatment for melanoma, the cancer type against which Compound 6b has been tested in vivo. This guide is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of novel anti-cancer agents.

Comparative Efficacy in A375 Melanoma Xenograft Model

The following table summarizes the in vivo efficacy of Compound 6b and Temozolomide in a human melanoma (A375) xenograft mouse model.

CompoundDosage and AdministrationTumor Growth InhibitionReference
Compound 6b 50 mg/kg, intraperitoneal injection, daily for 15 daysSignificant reduction in tumor growth[1][2]
Temozolomide (TMZ) 100 mg/kg, intraperitoneal injection, daily for 5 daysSignificant delay in tumor growth[3][4]

Pharmacokinetic Profiles in Mice

A comparative summary of the pharmacokinetic parameters of Compound 6b and Temozolomide in mice is presented below.

ParameterCompound 6bTemozolomide (TMZ)Reference
Administration Route IntraperitonealOral gavage/Intraperitoneal[1][2][5][6]
Half-life (t½) Favorable for in vivo studies~1.8 hours[1][2][7]
Bioavailability Good pharmacokinetic propertiesWell-absorbed orally[1][2][8]
Metabolism Not specifiedSpontaneously hydrolyzes to active metabolite MTIC[7][9]

Experimental Protocols

A375 Xenograft Mouse Model

1. Cell Culture: Human melanoma A375 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 4.5 g/L glucose, 1.5 g/L NaHCO3, 4 mM L-glutamine, and 1.0 mM sodium pyruvate.[10] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]

2. Animal Model: Immunocompromised mice (e.g., Balb/c nude mice) are used for tumor xenografts.[11][12] All animal procedures are conducted in accordance with institutional guidelines for animal care and use.

3. Tumor Implantation: A375 cells in their exponential growth phase are harvested, and a suspension of 1 x 10^7 to 2 x 10^6 cells in 100 µl of phosphate-buffered saline (PBS) is subcutaneously injected into the flank of each mouse.[11][12]

4. Tumor Growth Monitoring: Tumor growth is monitored by measuring the tumor volume using digital calipers.[13] Tumor volume is calculated using the formula: (length x width^2) / 2.

5. Treatment Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[12]

  • Compound 6b: Administered via intraperitoneal injection at a dose of 50 mg/kg daily.[1][2]

  • Temozolomide: Administered via intraperitoneal injection or oral gavage at a dose of 100 mg/kg daily for a specified duration.[3][4]

  • Control Group: Receives vehicle (e.g., PBS) administration following the same schedule.

6. Efficacy Evaluation: The primary endpoint is the inhibition of tumor growth, measured by tumor volume over time. Animal body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised and weighed for further analysis.[13]

Signaling Pathways and Mechanisms of Action

Compound 6b: Induction of Apoptosis and Autophagy

Compound 6b has been shown to induce cell death in cancer cells through the concomitant induction of apoptosis and autophagy.[1][2]

G Compound 6b Mechanism of Action cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction Compound_6b Compound 6b Caspase_Activation Caspase Activation Compound_6b->Caspase_Activation Autophagosome_Formation Autophagosome Formation Compound_6b->Autophagosome_Formation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptotic_Body_Formation Apoptotic Body Formation DNA_Fragmentation->Apoptotic_Body_Formation Lysosomal_Degradation Lysosomal Degradation Autophagosome_Formation->Lysosomal_Degradation

Caption: Compound 6b induces both apoptosis and autophagy pathways.

Temozolomide (TMZ): DNA Alkylation and Mismatch Repair

Temozolomide is a prodrug that is converted to the active metabolite MTIC, which then methylates DNA, primarily at the O6 and N7 positions of guanine.[7][14] This DNA damage, if not repaired, leads to futile mismatch repair cycles and ultimately, apoptosis.

G Temozolomide (TMZ) Mechanism of Action TMZ Temozolomide (Prodrug) MTIC MTIC (Active Metabolite) TMZ->MTIC Spontaneous Conversion DNA_Alkylation DNA Alkylation (O6-methylguanine) MTIC->DNA_Alkylation MMR Mismatch Repair (MMR) Futile Cycles DNA_Alkylation->MMR Apoptosis Apoptosis MMR->Apoptosis

Caption: TMZ's mechanism involves DNA alkylation and subsequent apoptosis.

Experimental Workflow

The following diagram illustrates the typical workflow for an in vivo efficacy study using a xenograft model.

G In Vivo Efficacy Study Workflow Cell_Culture A375 Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Treatment Treatment Administration Randomization->Treatment Data_Collection Tumor Volume & Body Weight Measurement Treatment->Data_Collection Endpoint Study Endpoint & Analysis Data_Collection->Endpoint

Caption: A typical workflow for in vivo xenograft studies.

References

Structure-Activity Relationship of N'-(3-aminophenyl)ethanimidamide and its Analogs in Cancer Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Within this landscape, scaffolds containing the 3-aminophenyl moiety have garnered significant attention due to their presence in a variety of biologically active compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of N'-(3-aminophenyl)ethanimidamide and, more broadly, its bioisosteric analogs, the N-(3-aminophenyl)acetamides, as potential anticancer agents. Due to a larger body of available research, this guide will focus on the N-phenylacetamide scaffold to derive meaningful SAR insights that can inform the future design of related compounds, including ethanimidamide derivatives.

Comparative Analysis of Anticancer Activity

The anticancer activity of N-(aminophenyl)acetamide derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these studies. The following tables summarize the cytotoxic effects of different analogs, highlighting the influence of substitutions on both the phenyl ring and the acetamide component.

Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives

This series of compounds was evaluated for its cytotoxic effects against three human cancer cell lines: PC3 (prostate carcinoma), MCF-7 (breast cancer), and HL-60 (promyelocytic leukemia).[1]

Compound IDRCell LineIC50 (µM)
2a 2-NO₂PC395
MCF-7>100
HL-60>100
2b 3-NO₂PC352
MCF-7>100
HL-60>100
2c 4-NO₂PC380
MCF-7100
HL-60>100
2d 2-OCH₃PC3>100
MCF-7>100
HL-60>100
2e 3-OCH₃PC3>100
MCF-7>100
HL-60>100
2f 4-OCH₃PC3>100
MCF-7>100
HL-60>100
Imatinib -PC340
MCF-798

Data sourced from Aliabadi, A., et al. (2012).[1]

Key Findings from Table 1:

  • Compounds bearing a nitro (-NO₂) group (2a-2c) demonstrated greater cytotoxicity than those with a methoxy (-OCH₃) group (2d-2f).[1]

  • The position of the nitro group influenced activity, with the meta-substituted analog (2b) showing the highest potency against the PC3 cell line.[1]

  • Overall, the tested compounds were less potent than the standard drug, imatinib.[1]

Table 2: Cytotoxicity of Phenylacetamide Derivatives

This study investigated the cytotoxic effects of various phenylacetamide derivatives on MDA-MB-468 (breast cancer), PC12 (pheochromocytoma), and MCF7 (breast cancer) cell lines.[2]

Compound IDRCell LineIC50 (µM)
3c 4-ClMCF-70.7 ± 0.4
3d 4-BrMDA-MB-4680.6 ± 0.08
PC-120.6 ± 0.08
MCF-70.7 ± 0.08
3j 4-NO₂MDA-MB-4680.76 ± 0.09
Doxorubicin -MDA-MB-4680.38 ± 0.07

Data sourced from Tavallaei, M., et al. (2025).[2]

Key Findings from Table 2:

  • Phenylacetamide derivatives with halogen or nitro substituents at the para position of the phenyl ring exhibited potent cytotoxic effects.[2]

  • Compound 3d, with a para-bromo substituent, showed significant activity against all three cell lines, with IC50 values in the sub-micromolar range.[2]

  • These derivatives demonstrated high efficacy, with potencies approaching that of the standard chemotherapeutic drug, doxorubicin.[2]

Structure-Activity Relationship (SAR) Insights

The data presented in the tables, along with findings from other relevant studies, allow for the deduction of several SAR trends for the N-(aminophenyl)acetamide scaffold as an anticancer agent.

SAR_Insights cluster_scaffold Core Scaffold: N-(3-aminophenyl)acetamide cluster_SAR Key SAR Observations Scaffold General Structure SAR1 Substituents on the Phenyl Ring: - Electron-withdrawing groups (e.g., -NO2, halogens) generally enhance activity. - Electron-donating groups (e.g., -OCH3) tend to decrease or abolish activity. Scaffold->SAR1 Influence of Substituents SAR3 Modifications of the Acetamide Group: - The acetamide linker is a key structural feature. Its replacement with other groups would likely impact activity significantly. Scaffold->SAR3 Importance of the Linker SAR2 Position of Substituents: - The position of the substituent on the phenyl ring is crucial for activity, with para and meta positions often being favorable. SAR1->SAR2 Positional Effects

Caption: Key structure-activity relationship trends for N-(3-aminophenyl)acetamide analogs.

Experimental Protocols

The evaluation of the cytotoxic activity of the synthesized compounds is a critical step in the drug discovery process. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.

MTT Cell Viability Assay Protocol

This protocol is a standard procedure for determining the cytotoxic effects of compounds on cultured cells.[3][4]

Principle: The MTT assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • 96-well microplates

  • Cultured cancer cell lines

  • Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT solution (5 mg/mL in phosphate-buffered saline - PBS)

  • Solubilization solution (e.g., Dimethyl sulfoxide - DMSO, or a solution of 10% SDS in 0.01 M HCl)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the initial 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plates for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Varying Concentrations) A->B C 3. Incubation (e.g., 48-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubation (Formazan Formation) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: A schematic overview of the MTT assay workflow for assessing cell viability.

Conclusion

The exploration of N-(aminophenyl)acetamide analogs has revealed critical insights into the structural requirements for anticancer activity. The presence of electron-withdrawing groups on the phenyl ring is a key determinant of cytotoxicity. While direct SAR studies on this compound are limited, the findings from its acetamide bioisosteres provide a strong foundation for the rational design of novel amidine-based anticancer agents. Future studies should focus on the synthesis and biological evaluation of this compound derivatives with systematic modifications on the phenyl ring to validate and expand upon the SAR trends observed in the acetamide series. Such investigations could lead to the discovery of new and potent therapeutic candidates for the treatment of cancer.

References

"N'-(3-aminophenyl)ethanimidamide" comparison with standard chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: November 2025

An Analysis of "N'-(3-aminophenyl)ethanimidamide" in the Context of Chemotherapy

A comprehensive review of available scientific literature reveals a notable absence of research on "this compound" as a potential chemotherapeutic agent. Consequently, a direct comparison with standard cancer therapies, including supporting experimental data and detailed protocols, cannot be provided at this time.

The compound, likely synonymous with N-(3-aminophenyl)acetamide (CAS Number: 102-28-3), is primarily documented as a chemical intermediate, particularly in the synthesis of dyes. There is no evidence in published studies to suggest it has been investigated for cytotoxic effects against cancer cell lines or in preclinical animal models.

While the specific compound of interest lacks data, significant research has been conducted on structurally related molecules that incorporate the "3-aminophenyl" moiety. These studies highlight the potential of this chemical scaffold in the development of novel anticancer agents.

Promising Research on a Related Thiazole Derivative

One notable example is the investigation of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives. A lead compound from this family, designated as 6b , has demonstrated significant anticancer properties. This compound has been shown to possess high in vitro potency against a range of cancer cell lines, including those resistant to standard treatments, and has shown efficacy in in vivo studies.[1][2]

Mechanism of Action

Compound 6b from the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide series has been found to induce cancer cell death through a dual mechanism involving the simultaneous induction of apoptosis and autophagy .[1][2] This multi-faceted approach to cell killing is a promising strategy in cancer therapy, as it may overcome resistance mechanisms that can render single-pathway-targeting drugs ineffective.

Signaling Pathway for Compound 6b-Induced Cell Death

G cluster_cell Cancer Cell cluster_apoptosis Apoptosis Induction cluster_autophagy Autophagy Induction Compound_6b Compound 6b Caspase_Activation Caspase Activation Compound_6b->Caspase_Activation Autophagosome_Formation Autophagosome Formation Compound_6b->Autophagosome_Formation Apoptosis Apoptotic Cell Death Caspase_Activation->Apoptosis Autophagic_Cell_Death Autophagic Cell Death Autophagosome_Formation->Autophagic_Cell_Death

Caption: Dual mechanism of action of compound 6b, inducing both apoptosis and autophagy in cancer cells.

Comparison with Standard Chemotherapeutic Agents

Due to the lack of data for "this compound," a direct comparison is not possible. However, the activity of the related compound 6b can be conceptually contrasted with standard agents like cisplatin and doxorubicin.

FeatureCompound 6b (N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative)CisplatinDoxorubicin
Primary Mechanism Induction of apoptosis and autophagy[1][2]DNA cross-linking, leading to apoptosisDNA intercalation and topoisomerase II inhibition
Activity in Resistant Cells Potent against sensitive and resistant cancer cell lines[1][2]Often subject to resistance mechanismsSusceptible to resistance, e.g., via drug efflux pumps
Toxicity Profile Showed no toxicity toward normal cells in preliminary studies[2]Significant nephrotoxicity and neurotoxicityCardiotoxicity is a major dose-limiting side effect

Experimental Protocols for the Evaluation of Compound 6b

The following are summaries of the experimental methodologies used to characterize the anticancer effects of the N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivative, 6b.

In Vitro Cell Viability Assay
  • Cell Lines: A375 melanoma, pancreatic cancer cell lines, and chronic myeloid leukemia (CML) cell lines (both sensitive and resistant to standard treatments).

  • Method: Cells were seeded in 96-well plates and treated with varying concentrations of compound 6b for a specified duration (e.g., 48 hours).

  • Endpoint: Cell viability was assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity as an indicator of cell survival.

Apoptosis and Autophagy Analysis
  • Apoptosis Detection: Treated cells were labeled with an FITC-conjugated anti-active caspase-3 antibody and analyzed by flow cytometry to quantify the apoptotic cell population.[2]

  • Autophagy Detection: Immunofluorescence was used to visualize the formation of autophagosomes. Cells were treated with compound 6b, and the localization of LC3B protein (a marker for autophagosomes) was observed using a specific antibody and fluorescence microscopy.[2]

Workflow for In Vitro Analysis

G cluster_workflow In Vitro Experimental Workflow Start Cancer Cell Culture Treatment Treat with Compound 6b Start->Treatment Viability MTT Assay for Cell Viability Treatment->Viability Apoptosis Flow Cytometry for Apoptosis (Active Caspase-3) Treatment->Apoptosis Autophagy Immunofluorescence for Autophagy (LC3B) Treatment->Autophagy End Data Analysis Viability->End Apoptosis->End Autophagy->End

Caption: A simplified workflow for the in vitro evaluation of the anticancer effects of compound 6b.

In Vivo Xenograft Model
  • Animal Model: Immunocompromised mice bearing A375 melanoma xenografts.

  • Treatment: Mice were administered compound 6b, and tumor growth was monitored over time.

  • Endpoints: Tumor volume and weight were measured to assess the in vivo antineoplastic efficacy. The general health and any signs of toxicity in the mice were also observed.[1][2]

References

No Publicly Available Data for N'-(3-aminophenyl)ethanimidamide Hampers Comparative Analysis of Cross-Reactivity and Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of scientific literature and chemical databases reveals a significant lack of publicly available information on the biological activity, cross-reactivity, and off-target effects of the compound N'-(3-aminophenyl)ethanimidamide. This absence of foundational data makes it impossible to generate a comparative guide on its performance against alternative compounds, as requested by researchers, scientists, and drug development professionals.

Initial searches for this compound did not yield any specific information regarding its primary biological target or mechanism of action. Without this crucial starting point, a meaningful investigation into its cross-reactivity and off-target profile cannot be conducted. Key experimental data, such as inhibition constants (Ki or IC50 values) against a panel of related and unrelated targets, are not available in the public domain.

Consequently, the core requirements of the requested comparison guide, including data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways, cannot be fulfilled. The creation of such a guide is contingent on the existence of primary research data that characterizes the compound's pharmacological profile.

For a comparative analysis to be performed, the following information would be essential:

  • Primary Biological Target: Identification of the primary enzyme, receptor, or protein that this compound is designed to modulate.

  • In Vitro Selectivity Data: Quantitative data from panel screening against a broad range of kinases, GPCRs, ion channels, and other common off-targets.

  • Cell-Based Assay Data: Information on the compound's effects in various cell lines to understand its functional consequences and potential off-target cellular phenotypes.

  • Alternative Compounds: Identification of other molecules with similar intended biological activity for a direct comparison of selectivity and potency.

At present, no studies providing this information for this compound could be located. Therefore, any discussion of its cross-reactivity or the generation of comparative tables and experimental workflows would be purely speculative and not based on scientific evidence.

Researchers interested in the pharmacological properties of this compound would first need to conduct foundational research to determine its biological target and initial selectivity profile. Such studies would typically involve:

  • Target Identification Assays: Utilizing methods such as affinity chromatography, chemical proteomics, or computational target prediction.

  • Broad Panel Screening: Testing the compound against large, commercially available panels of recombinant enzymes and receptors.

  • Cellular Phenotypic Screening: Assessing the compound's effects on various cellular processes to uncover potential on- and off-target activities.

Below is a generalized workflow that would be followed to generate the necessary data for a compound like this compound.

G cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Selectivity and Off-Target Profiling cluster_2 Phase 3: Data Analysis and Comparison A Compound Synthesis and Purification B Primary Target Identification A->B C Initial Potency Assay (e.g., IC50) B->C D Broad Kinase Panel Screen C->D E GPCR/Ion Channel Panel Screen C->E F Cell-Based Phenotypic Assays D->F E->F G Data Compilation and Table Generation F->G H Comparison with Alternative Compounds G->H I Signaling Pathway Analysis G->I

Caption: A generalized experimental workflow for characterizing a novel compound's cross-reactivity and off-target effects.

Until such fundamental research is conducted and published for this compound, a detailed and evidence-based comparison guide on its cross-reactivity and off-target effects remains unfeasible.

Preclinical Validation of N'-(3-aminophenyl)ethanimidamide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Currently, there is no publicly available preclinical data for a compound specifically identified as "N'-(3-aminophenyl)ethanimidamide." Extensive searches of scientific literature, patent databases, and chemical repositories have not yielded any information on the synthesis, biological target, or preclinical validation of a molecule with this precise name and structure.

This lack of information prevents a direct comparative analysis of this compound against other therapeutic alternatives. The following guide is therefore structured to provide a framework for such a comparison, using data from closely related and well-studied compounds that may share a similar chemical scaffold or biological target. The intention is to offer researchers, scientists, and drug development professionals a template for evaluating novel compounds once preclinical data becomes available.

For the purpose of this illustrative guide, we will focus on the preclinical validation of inhibitors targeting Indoleamine 2,3-dioxygenase 1 (IDO1) , a well-established therapeutic target in immuno-oncology. Many small molecule inhibitors of IDO1 share structural similarities with the query compound. We will compare the preclinical profiles of three prominent IDO1 inhibitors: Epacadostat , Navoximod , and the dual IDO1/TDO inhibitor M4112 .

Comparative Analysis of Preclinical Data

The following tables summarize key preclinical parameters for the selected IDO1 inhibitors. This data is essential for assessing the therapeutic potential of a novel compound.

Table 1: In Vitro Potency and Selectivity

CompoundTarget(s)HeLa Cell IC50 (nM)Enzymatic IC50 (nM)Selectivity over TDOSelectivity over IDO2
Epacadostat IDO17.473>1000-fold>1000-fold
Navoximod IDO1Data not available~50>20-foldData not available
M4112 IDO1, TDO2Data not availableIDO1: ~10; TDO2: ~50N/A (Dual Inhibitor)Data not available
This compound UnknownData not availableData not availableData not availableData not available

Table 2: In Vivo Pharmacokinetics (Mouse)

CompoundRoute of AdministrationBioavailability (%)Half-life (t½) (h)Cmax (µM) at specified dose
Epacadostat Oral~40~2.5~1.5 at 50 mg/kg
Navoximod OralData not available~1Data not available
M4112 OralData not availableData not availableData not available
This compound UnknownData not availableData not availableData not available

Table 3: In Vivo Pharmacodynamics and Efficacy (Mouse Tumor Models)

CompoundTumor ModelKynurenine Reduction (%)Tumor Growth Inhibition (TGI) (%) - MonotherapyTGI (%) - Combination Therapy
Epacadostat B16F10 Melanoma>90~20>60 (with anti-PD-1)
Navoximod CT26 Colon Carcinoma>80~30>70 (with anti-CTLA-4)
M4112 IDO1-expressing tumorsSignificant decrease in Kyn/Trp ratioData not availableData not available
This compound UnknownData not availableData not availableData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are representative protocols for key experiments in the evaluation of IDO1 inhibitors.

1. IDO1 Enzyme Inhibition Assay:

  • Principle: Measures the ability of a compound to inhibit the enzymatic activity of recombinant human IDO1.

  • Method: Recombinant hIDO1 is incubated with L-tryptophan, methylene blue, ascorbic acid, and catalase in the presence of varying concentrations of the test compound. The reaction is stopped, and the product, kynurenine, is quantified by measuring its absorbance at 321 nm after derivatization with p-dimethylaminobenzaldehyde. IC50 values are calculated from the dose-response curve.

2. HeLa Cell-Based IDO1 Inhibition Assay:

  • Principle: Assesses the potency of a compound to inhibit IDO1 activity in a cellular context.

  • Method: Human cervical cancer cells (HeLa), which express IDO1 upon stimulation, are treated with interferon-gamma (IFN-γ) to induce IDO1 expression. The cells are then incubated with the test compound at various concentrations. The concentration of kynurenine in the cell supernatant is measured using LC-MS/MS. IC50 values are determined from the inhibition of kynurenine production.

3. In Vivo Pharmacokinetic Studies:

  • Principle: Determines the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in an animal model.

  • Method: The test compound is administered to mice (e.g., C57BL/6) via oral gavage or intravenous injection. Blood samples are collected at various time points. The concentration of the compound in plasma is quantified using LC-MS/MS. Pharmacokinetic parameters such as bioavailability, half-life, and Cmax are calculated.

4. In Vivo Efficacy Studies in Syngeneic Mouse Tumor Models:

  • Principle: Evaluates the anti-tumor efficacy of a compound, alone or in combination with other therapies, in mice with a competent immune system.

  • Method: A murine tumor cell line (e.g., B16F10 melanoma or CT26 colon carcinoma) is implanted subcutaneously into syngeneic mice. Once tumors are established, mice are treated with the test compound, a control vehicle, and/or a combination agent (e.g., an immune checkpoint inhibitor). Tumor volume is measured regularly. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., measuring kynurenine levels).

Visualizing Biological Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes and experimental designs.

IDO1_Pathway cluster_inhibition Inhibition Tryptophan Tryptophan IDO1 IDO1 Tryptophan->IDO1 Kynurenine Kynurenine Immune_Suppression Immune_Suppression Kynurenine->Immune_Suppression IDO1->Kynurenine Inhibitor This compound (or alternative) Inhibitor->IDO1

Caption: The IDO1 metabolic pathway and the point of inhibition.

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Evaluation Enzyme_Assay Enzymatic Inhibition (IC50) Cell_Assay Cellular Potency (IC50) Enzyme_Assay->Cell_Assay PK_Study Pharmacokinetics Cell_Assay->PK_Study Selectivity_Assay Selectivity Profiling PD_Study Pharmacodynamics PK_Study->PD_Study Efficacy_Study Tumor Model Efficacy PD_Study->Efficacy_Study

Caption: A typical preclinical validation workflow for a novel drug candidate.

Conclusion

While a direct preclinical comparison involving "this compound" is not possible at this time due to the absence of public data, this guide provides a comprehensive framework for how such an analysis should be conducted. By comparing a new chemical entity against established alternatives across key parameters—in vitro potency, selectivity, in vivo pharmacokinetics, pharmacodynamics, and efficacy—researchers can make informed decisions about its therapeutic potential and future development. The provided experimental protocols and pathway visualizations serve as a practical resource for scientists engaged in the preclinical validation of novel drug candidates. Should data for "this compound" become available, this guide can be populated with the relevant information to facilitate a direct and objective comparison.

Safety Operating Guide

Personal protective equipment for handling N'-(3-aminophenyl)ethanimidamide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling N-(3-aminophenyl)ethanimidamide. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to prevent exposure to N'-(3-aminophenyl)ethanimidamide, which is classified as a hazardous substance. The following table summarizes the required PPE.

PPE CategorySpecificationStandard Compliance
Eye Protection Chemical safety goggles. A face shield should be worn in addition to goggles if there is a splash hazard.[1]EN 166 (EU) or ANSI Z87.1 (US)[1][2]
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile rubber).[1]ASTM D6978
Body Protection A disposable gown made of polyethylene-coated polypropylene or a similar resistant material. A lab coat can be worn for low-volume handling, but a chemical-resistant apron is recommended.[1]EN 13034
Respiratory Protection Generally not required for small-scale laboratory use with adequate ventilation. For large-scale use or in case of insufficient ventilation where dust may be generated, a NIOSH-approved N95 (or better) particulate respirator is recommended.[1]NIOSH or EN 149

Operational and Disposal Plans

A systematic approach to handling and disposal is critical to minimize risks. The following step-by-step guidance outlines the key procedures.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Labeling: Ensure the container is clearly labeled with the chemical name, CAS number (102-28-3 for N-(3-Aminophenyl)acetamide), and appropriate hazard warnings.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3] Keep the container tightly closed.

Handling and Use
  • Ventilation: All handling procedures should be performed in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the laboratory.

  • Spill Management: In case of a spill, evacuate the area and prevent the spread of the dust. Wear appropriate PPE and clean the spill using a method that does not generate dust (e.g., using a wet cloth or a HEPA-filtered vacuum). Collect the spilled material into a sealed container for disposal.

Disposal Plan
  • Waste Classification: this compound waste is considered hazardous.

  • Containerization: Collect all waste material (including contaminated PPE) in a clearly labeled, sealed, and appropriate hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through a licensed environmental disposal company. Do not dispose of it down the drain or in regular trash.

Experimental Workflow and Safety Protocols

The following diagram illustrates the standard workflow for handling this compound, incorporating the essential safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Final Disposal prep_ppe Don PPE prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_retrieve Retrieve Chemical from Storage prep_setup->handle_retrieve handle_weigh Weigh Required Amount handle_retrieve->handle_weigh handle_use Perform Experimental Procedure handle_weigh->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_doff Doff PPE cleanup_waste->cleanup_doff dispose_store Store Waste in Designated Area cleanup_waste->dispose_store cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash dispose_collect Arrange for Professional Disposal dispose_store->dispose_collect

Caption: Workflow for Safe Handling and Disposal of this compound.

Hazard Information and First Aid

A summary of the hazards associated with N-(3-Aminophenyl)acetamide and the corresponding first-aid measures are provided below.

Hazard ClassGHS ClassificationFirst Aid Measures
Skin Irritation H315: Causes skin irritation.[1][4]IF ON SKIN: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
Eye Irritation H319: Causes serious eye irritation.[1][4]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1]
Respiratory Irritation H335: May cause respiratory irritation.[4]IF INHALED: Move the person to fresh air and keep them in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[1]
Ingestion Not classified as acutely toxic, but ingestion should be avoided.IF SWALLOWED: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.